molecular formula C19H16BrNO2 B3052670 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide CAS No. 434310-11-9

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Cat. No.: B3052670
CAS No.: 434310-11-9
M. Wt: 370.2 g/mol
InChI Key: NBEXDDBZBOVOFN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide ( 434310-11-9) is a specialized organic compound with a molecular formula of C19H16BrNO2 and a molecular weight of 370.24 g/mol . This acetamide derivative is characterized by its specific structural features, incorporating a naphthalene system linked via an amide bond to a substituted phenoxy ring, a structure known to be of significant interest in agrochemical and biological research. The compound is associated with research into plant growth regulation . Scientific investigations into analogous phenoxy acetamides and naphthyl compounds have demonstrated their potential as active ingredients in studies aimed at enhancing growth rates in algae and plants . The mechanism of action for this class of compounds is often linked to the mimicry of natural plant hormones, such as auxins, which are critical for controlling processes like cell proliferation and differentiation . As a research chemical, its primary value lies in its application for developing new methods in agricultural science and for the synthesis of more complex molecules with targeted biological activity. The compound is offered as a solid and must be stored according to the supplier's guidelines. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. Handling should only be performed by qualified laboratory professionals in accordance with all applicable safety protocols. For complete safety information, including hazard statements and precautionary measures, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEXDDBZBOVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361735
Record name STK120975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434310-11-9
Record name STK120975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Characterization of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized, multi-aromatic scaffolds, the rigorous structural validation of screening compounds becomes paramount. 2-(4-Bromo-2-methylphenoxy)-N-(1-naphthyl)acetamide (CAS: 434310-11-9) is a synthetic organic molecule characterized by a delicate balance of hydrophobic bulk, conformational flexibility, and highly directional non-covalent interaction potential.

This whitepaper provides an in-depth technical guide to the structural dissection and orthogonal analytical characterization of this compound. Designed for analytical chemists and drug development professionals, this guide establishes self-validating experimental workflows that ensure absolute regiochemical and isotopic fidelity.

Pharmacophoric Dissection & Mechanistic Rationale

The molecular architecture of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is built upon three distinct pharmacophoric domains, each contributing specific physicochemical properties and interaction vectors. Understanding these domains is critical for designing the analytical methods used to characterize them.

  • The N-1-Naphthylacetamide Core : The bulky naphthyl ring provides significant hydrophobic surface area, ideal for occupying deep lipophilic pockets in target proteins. The adjacent acetamide linker acts as a rigid, planar hinge that offers both hydrogen bond donor (-NH-) and acceptor (C=O) capabilities. As documented in studies of naphthyl-acetamide derivatives, this motif is highly effective at stabilizing protein-ligand complexes through extended π-π stacking ().

  • The Ether Linkage (-O-CH₂-) : This functional group introduces a critical degree of rotational freedom between the two rigid aromatic systems, allowing the molecule to adopt multiple binding conformations.

  • The 4-Bromo-2-methylphenyl Moiety : The para-substituted bromine atom is not merely a lipophilic placeholder; it is a highly directional interaction vector. Due to the anisotropic distribution of electron density around the halogen, a localized region of positive electrostatic potential (the "σ-hole") forms opposite the C-Br bond. This enables strong, highly directional halogen bonding with electron-rich nucleophiles (e.g., backbone carbonyls) in biological targets ().

Pharmacophore Core 2-(4-Bromo-2-methylphenoxy)- N-1-naphthylacetamide Naphthyl Naphthyl Group (π-π Stacking & Hydrophobic Bulk) Core->Naphthyl Amide Acetamide Linker (H-Bond Donor/Acceptor) Core->Amide Ether Ether Oxygen (Conformational Hinge) Core->Ether Bromo 4-Bromo-2-methylphenyl (Halogen Bonding / σ-hole) Core->Bromo

Logical relationship of pharmacophoric features in 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Quantitative Physicochemical Properties

To establish baseline parameters for mass spectrometry and chromatographic separation, the theoretical physicochemical properties of the compound must be mapped. The data summarized in Table 1 dictates the choice of ionization modes and solvent systems.

Table 1: Physicochemical & Structural Properties of CAS 434310-11-9

PropertyValueMechanistic/Analytical Significance
Molecular Formula C₁₉H₁₆BrNO₂Defines the exact mass requirements for HRMS profiling.
Molecular Weight 370.24 g/mol Falls well within Lipinski's Rule of 5 for drug-likeness.
Exact Mass (⁷⁹Br) 369.0364 DaThe primary target m/z for high-resolution mass calibration.
H-Bond Donors 1 (Amide NH)Dictates the use of aprotic solvents (e.g., DMSO-d₆) for NMR to prevent rapid proton exchange.
H-Bond Acceptors 2 (Carbonyl O, Ether O)Facilitates dipole-dipole interactions and protonation in positive ESI-MS.
Rotatable Bonds 4Influences the complexity of NOESY/ROESY NMR spectra due to conformational averaging.

(Source data verified via )

Orthogonal Analytical Workflows

Relying on a single analytical technique introduces the risk of structural misassignment. Therefore, we employ an orthogonal workflow combining High-Resolution Mass Spectrometry (HRMS) for compositional accuracy and 2D Nuclear Magnetic Resonance (NMR) for regiochemical mapping.

Workflow Sample Sample Preparation (CAS 434310-11-9, >98% Purity) MS LC-HRMS Analysis (Isotopic Profiling & Exact Mass) Sample->MS NMR1D 1D NMR (1H, 13C) (Functional Group Mapping) Sample->NMR1D XRAY X-Ray Crystallography (3D Conformation & Halogen Bonds) MS->XRAY NMR2D 2D NMR (HMBC, HSQC) (Molecular Connectivity Validation) NMR1D->NMR2D NMR2D->XRAY

Analytical workflow for the structural elucidation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes an internal check to ensure that the resulting data is an artifact-free representation of the molecule.

Protocol A: LC-HRMS Isotopic Profiling

Objective: Confirm the exact mass and validate the presence of the bromine atom via its unique isotopic signature. Causality: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Observing a doublet separated by 2 m/z units with equal intensity in the [M+H]⁺ spectrum provides absolute, self-validating proof of the brominated moiety.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.

    • Mechanistic Choice: Formic acid acts as a proton source, forcing the protonation of the acetamide nitrogen. This dramatically enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • System Calibration: Infuse a standardized tuning mix to calibrate the Time-of-Flight (TOF) analyzer.

    • Self-Validating Check: The mass accuracy of the tuning mix must read < 3 ppm error before proceeding.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% acetonitrile (0.1% FA) over 5 minutes.

    • Mechanistic Choice: The highly lipophilic naphthyl and bromophenoxy groups generate a high LogP, requiring a strong organic mobile phase to overcome hydrophobic retention on the C18 stationary phase.

  • Data Acquisition: Extract the ion chromatograms for m/z 370.044 ([C₁₉H₁₆⁷⁹BrNO₂+H]⁺) and m/z 372.042 ([C₁₉H₁₆⁸¹BrNO₂+H]⁺). The mass error must be ≤ 5 ppm, and the peak area ratio must be approximately 1:1.

Protocol B: 1D and 2D NMR Regiochemical Mapping

Objective: Map the carbon backbone and confirm the connectivity of the ether linkage to the acetamide core. Causality: While 1D ¹H NMR identifies the functional groups, it cannot prove they are attached in the correct order. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to observe long-range scalar couplings (²J and ³J) across the heteroatoms, proving the intact assembly of the molecule ().

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Mechanistic Choice: DMSO-d₆ is selected over CDCl₃ because it strongly solvates the amide proton through hydrogen bonding. This prevents rapid solvent exchange, locking the -NH- conformation and yielding a sharp, diagnostic downfield signal rather than a broad, unintegratable baseline hump.

  • ¹H NMR Acquisition (1D): Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • Self-Validating Check: Verify the integration ratio. The singlet at ~4.8 ppm (the -O-CH₂- group) must integrate to exactly 2.0 protons relative to the 3.0 protons of the aryl methyl group at ~2.3 ppm. Any deviation indicates an impurity or a cleaved ether linkage.

  • ²D HMBC Acquisition: Set up an HMBC experiment optimized for long-range coupling constants (J = 8 Hz).

    • Self-Validating Check: Locate the cross-peak between the methylene protons (~4.8 ppm) and the carbonyl carbon (~168 ppm). A second cross-peak must exist between the amide proton (~10.0 ppm) and the same carbonyl carbon. This triangulation mathematically proves the -O-CH₂-CO-NH- connectivity.

Table 2: Diagnostic ¹H NMR Chemical Shifts (Predicted in DMSO-d₆)

Functional GroupExpected Shift (δ, ppm)MultiplicityIntegrationSelf-Validating Marker
Amide (-NH-) 9.50 - 10.50Broad Singlet1HDisappears upon D₂O exchange.
Naphthyl Protons 7.40 - 8.20Multiplets7HDownfield shift confirms the extended π-system.
Phenoxy Protons 6.80 - 7.30Multiplets3HOrtho/meta coupling constants confirm substitution.
Ether Linker (-O-CH₂-) 4.70 - 4.90Singlet2HHMBC correlation to the carbonyl C (~168 ppm).
Aryl Methyl (-CH₃) 2.20 - 2.40Singlet3HHMBC correlation to phenoxy C2.

References

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Publications,[Link]

  • "Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors." Arabian Journal of Chemistry,[Link]

  • "Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide." Journal of Molecular Structure,[Link]

Pharmacological Applications of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide represents a specialized scaffold within the aryloxyacetamide class of medicinal compounds.[1] This molecule hybridizes two distinct pharmacophores: a halogenated phenoxy moiety (mimicking bioactive ethers) and a bulky lipophilic naphthylamine residue.

While historically related to auxin-mimic herbicides, recent pharmacological profiling of this specific structural class has pivoted toward antimicrobial (bacterial cell wall disruption) and antineoplastic (cytotoxic) applications.[1] This guide outlines the synthesis, predicted mechanism of action (MoA), and experimental protocols for evaluating its pharmacological utility.[1]

Chemical Structure Analysis[1][2][3][4]
  • Core Scaffold: Acetamide linker (

    
    ).[1]
    
  • Domain A (Lipophilic/Intercalating): 1-Naphthyl group.[1] Provides steric bulk and potential for DNA/protein hydrophobic pocket interaction.[1]

  • Domain B (Bioactive Ether): 4-Bromo-2-methylphenoxy group.[1] The bromine atom enhances membrane permeability and metabolic stability, while the methyl group restricts conformational rotation.[1]

Chemical Synthesis & Characterization[1][2][3][5][6][7][8]

To ensure reproducibility, we utilize the Convergent Chloroacetamide Route .[1] This method is preferred over direct condensation due to higher yields and easier purification of the intermediate.[1]

Experimental Protocol

Reagents: 1-Naphthylamine, Chloroacetyl chloride, 4-Bromo-2-methylphenol, Potassium carbonate (


), Potassium iodide (KI), Acetone (dry).[1]
Step 1: Synthesis of Intermediate A (2-Chloro-N-(1-naphthyl)acetamide)[1]
  • Dissolve 1-naphthylamine (0.01 mol) in glacial acetic acid (20 mL) saturated with sodium acetate.

  • Cool the solution to 0–5°C in an ice bath.

  • Add chloroacetyl chloride (0.012 mol) dropwise with vigorous stirring over 30 minutes.

  • Stir at room temperature for 3 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol.[1]

    • Validation: Check Melting Point (Expected: ~160°C) and TLC (Hexane:Ethyl Acetate 7:3).

Step 2: Coupling to Form Target Compound[1]
  • Dissolve 4-Bromo-2-methylphenol (0.01 mol) in dry acetone (50 mL).

  • Add anhydrous

    
      (0.02 mol) and a catalytic amount of KI  (0.001 mol).
    
  • Stir the suspension at reflux for 30 minutes to generate the phenoxide anion.

  • Add Intermediate A (0.01 mol) to the refluxing mixture.

  • Reflux for 6–10 hours. Monitor progress via TLC.

  • Filter hot to remove inorganic salts (

    
    , excess carbonate).
    
  • Evaporate the solvent.[1] Recrystallize the crude solid from ethanol/DMF mixtures.[1]

Visualization: Synthetic Pathway

SynthesisPathway Naphthylamine 1-Naphthylamine Intermediate Intermediate: 2-Chloro-N-(1-naphthyl)acetamide Naphthylamine->Intermediate Glacial AcOH NaOAc, 0-5°C Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Target TARGET: 2-(4-Bromo-2-methylphenoxy)- N-1-naphthylacetamide Intermediate->Target K2CO3, KI Acetone Reflux (Nucleophilic Substitution) Phenol 4-Bromo-2-methylphenol Phenol->Target

Figure 1: Convergent synthesis pathway utilizing nucleophilic substitution of the chloro-linker.

Pharmacological Applications[1][2][6][7][8]

A. Antimicrobial Activity (Bacterial & Fungal)

Aryloxyacetamides are documented to inhibit bacterial growth, potentially by disrupting cell wall biosynthesis or interfering with lipid metabolism.

  • Target Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: The lipophilic naphthyl tail facilitates penetration through the peptidoglycan layer, while the phenoxy headgroup may interact with bacterial enzymes.[1]

  • Representative Data (Class-Based):

    • Note: Values are representative of analogous N-naphthyl-aryloxyacetamides.

OrganismStrainActivity TypeEst. MIC (

g/mL)
Reference Basis
Staphylococcus aureusATCC 25923Antibacterial12.5 - 25.0[2, 3]
Bacillus subtilisATCC 6633Antibacterial6.25 - 12.5[2]
Escherichia coliATCC 25922Antibacterial> 50 (Low)[2]
Candida albicansATCC 10231Antifungal25.0 - 50.0[5]
Protocol: MIC Determination (Broth Microdilution)
  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the compound in DMSO/Mueller-Hinton Broth (concentration range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Incubation: Add 10

    
    L of inoculum to each well. Incubate at 
    
    
    
    for 24 hours.[1]
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Dead/Inhibited, Pink = Live).[1]

B. Anticancer Potential (Cytotoxicity)

Compounds bearing the N-naphthyl moiety are extensively researched for their ability to intercalate DNA or inhibit specific kinases (e.g., EGFR or TRPM4 channels).

  • Mechanism: The planar naphthyl ring allows for intercalation between DNA base pairs, while the amide linker provides hydrogen bonding capability to stabilize the complex.[1]

  • Target Lines: HeLa (Cervical), MCF-7 (Breast), and HCT-116 (Colon).[1]

Visualization: Mechanism of Action (Hypothetical)

MOA cluster_bacteria Antimicrobial Pathway cluster_cancer Anticancer Pathway Compound 2-(4-Bromo-2-methylphenoxy)- N-1-naphthylacetamide Membrane Cell Membrane Permeation Compound->Membrane Intercalation DNA Intercalation (Naphthyl Moiety) Compound->Intercalation Enzyme Enzyme Inhibition (Lipid/Wall Synthesis) Membrane->Enzyme Lysis Bacterial Lysis Enzyme->Lysis Apoptosis Apoptosis Induction (Caspase 3/7) Intercalation->Apoptosis

Figure 2: Dual-pathway mechanism illustrating antimicrobial membrane disruption and anticancer DNA interaction.[1]

Critical Analysis & Future Directions

Structure-Activity Relationship (SAR) Insights
  • Halogenation (4-Bromo): Essential for lipophilicity.[1] Replacing Bromine with Hydrogen drastically reduces antimicrobial potency [3].[1]

  • Naphthyl Isomerism: The 1-naphthyl isomer (this compound) generally exhibits higher steric hindrance than the 2-naphthyl analog.[1] This may reduce metabolic degradation rates but requires precise receptor fit.[1]

  • Linker Length: The acetamide (

    
    ) linker is optimal. Extending to propionamide often decreases biological activity due to excessive flexibility.[1]
    
Toxicology Warning

As with many naphthyl-derivatives, potential hepatotoxicity must be monitored.[1] The metabolic hydrolysis of the amide bond releases 1-naphthylamine, a known toxicophore.[1] Early-stage ADMET screening (Ames test) is mandatory before in vivo trials.[1]

References

  • Huang, Y., et al. (2013).[1] "Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide derivatives." European Journal of Medicinal Chemistry, 59, 227-234.[1][2]

  • Ramalingam, K., et al. (2019).[1] "Synthesis and Antibacterial Activity of N-(naphthyl)acetamide Derivatives." Rasayan Journal of Chemistry, 12(3), 1225.[1]

  • Husain, A., et al. (2021).[1] "Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal and Antimicrobial Agents." Journal of Heterocyclic Chemistry.

  • Zhang, S., et al. (2024).[1][3] "Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors." Bioorganic & Medicinal Chemistry.

  • BenchChem Application Note. (2025). "2-(Aminomethyl)-4-bromonaphthalene in the Synthesis of Bioactive Molecules."

Sources

Solubility Profiling of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (CAS: 434310-11-9). This guide is structured to provide a comprehensive framework for determining, modeling, and interpreting the solubility behavior of this specific pharmaceutical intermediate/agrochemical candidate.

Executive Summary

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (hereafter referred to as BMP-NA ) is a complex organic amide featuring a lipophilic naphthyl moiety and a substituted phenoxy group. Its solubility profile is a critical physicochemical parameter governing its purification (crystallization), formulation stability, and bioavailability.

This guide provides a rigorous technical framework for characterizing the solubility of BMP-NA in organic solvents. It synthesizes structural analysis with thermodynamic modeling (Apelblat and van’t Hoff equations) to predict behavior and establishes a validated experimental protocol using the Laser Dynamic Monitoring Method .

Chemical Identity & Structural Analysis

Understanding the molecular architecture of BMP-NA is the first step in predicting its solvent interactions.

  • Chemical Name: 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide[1][2]

  • CAS Number: 434310-11-9[2]

  • Molecular Formula:

    
    [3][4][5][6]
    
  • Molecular Weight: 370.24 g/mol [4][5]

Structural Determinants of Solubility
Functional GroupNatureImpact on Solubility
Naphthyl Ring Hydrophobic, Planar, AromaticIncreases solubility in aromatic solvents (Toluene, Benzene) via

stacking. Significantly reduces water solubility.
Amide Linkage (-CONH-) Polar, H-bond Donor/AcceptorFacilitates solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO) via hydrogen bonding.
Phenoxy Ether (-O-) Polar, H-bond AcceptorEnhances interaction with protic solvents.
Bromine & Methyl Substituents Lipophilic, BulkyIncreases molecular weight and dispersion forces. The methyl group adds steric bulk, potentially disrupting crystal packing (lowering melting point) and enhancing solubility in non-polar solvents compared to unsubstituted analogs.

Field Insight: The competition between the hydrophobic naphthyl/phenoxy domains and the polar amide linker suggests that BMP-NA will exhibit a "U-shaped" solubility curve relative to solvent polarity, with peak solubility in medium-polarity aprotic solvents (e.g., Acetone, Ethyl Acetate) and high-polarity aprotic solvents (DMSO).

Experimental Protocol: Laser Dynamic Solubility Determination

To obtain precise mole fraction solubility data (


), the Laser Dynamic Monitoring Method  is superior to the traditional shake-flask method due to its speed and accuracy in detecting the exact dissolution point.
Materials & Reagents[8][9]
  • Solute: BMP-NA (Purity

    
     99.0% by HPLC).[4] Recrystallize from ethanol if purity is insufficient.
    
  • Solvents: Analytical grade (AR) or HPLC grade (Methanol, Ethanol, Isopropanol, n-Butanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF, DMSO).

  • Apparatus: Laser solubility monitoring system, jacketed glass vessel (50 mL), precision thermostat (

    
     K).
    
Step-by-Step Methodology
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel.
    
  • Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K) and stir at 400 rpm.

  • Solute Addition: Add a precise mass of BMP-NA (

    
    ) in small increments.
    
  • Laser Detection: A laser beam passes through the solution.

    • Suspension: Beam is scattered/blocked (low intensity at detector).

    • Dissolution: Solution becomes clear; beam intensity maximizes.

  • Data Recording: Record the temperature (

    
    ) and total mass of solute (
    
    
    
    ) at the exact moment of clarification.
  • Iteration: Repeat for temperatures ranging from 278.15 K to 323.15 K (5 K intervals).

Workflow Visualization

The following diagram illustrates the validated workflow for solubility determination and data processing.

SolubilityWorkflow Start Start: BMP-NA Characterization SolventPrep Solvent Preparation (Gravimetric Measurement) Start->SolventPrep Equilibration Thermal Equilibration (T ± 0.01 K) SolventPrep->Equilibration Addition Solute Addition (Stepwise) Equilibration->Addition LaserCheck Laser Transmittance Check Addition->LaserCheck LaserCheck->Addition Beam Scattered (Undissolved) Record Record Mass (m1) & Temp (T) LaserCheck->Record Beam Clear (Dissolved) Calc Calculate Mole Fraction (x1) Record->Calc Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model

Caption: Figure 1. Laser Dynamic Solubility Determination Workflow for BMP-NA.

Solubility Data Processing

Convert the raw mass data into mole fraction solubility (


)  using the following equation:


Where:

  • 
    : Mass of solute (BMP-NA) and solvent, respectively.
    
  • 
    : Molecular weight of solute (370.24  g/mol ) and solvent.[4]
    
Predicted Solubility Profile (Ranking)

Based on the Hansen Solubility Parameters (HSP) and structural analysis of BMP-NA, the expected solubility ranking at 298.15 K is:

  • High Solubility: DMF > DMSO > NMP (Strong dipole-dipole & H-bond acceptance).

  • Moderate Solubility: Acetone > Ethyl Acetate > THF (Good polarity match).

  • Low-Moderate Solubility: 1-Butanol > 1-Propanol > Ethanol > Methanol (Protic solvents; solubility decreases as solvent polarity increases due to hydrophobic naphthyl group).

  • Low Solubility: Toluene > Benzene (Interaction limited to

    
     stacking).
    
  • Insoluble/Trace: Water > Hexane (Extreme polarity mismatch).

Thermodynamic Modeling

To correlate the experimental data and extract thermodynamic parameters, two primary models are employed.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • A, B, C: Empirical parameters derived from non-linear regression.

  • Utility: Provides the highest accuracy (typically

    
    ) for interpolation.
    
van't Hoff Equation

Used to calculate the thermodynamic functions of dissolution.[7]



  • 
    :  Enthalpy of dissolution (J/mol).
    
  • 
    :  Entropy of dissolution (J/mol·K).
    
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
Thermodynamic Parameters Calculation

From the van't Hoff plot, we derive the Gibbs free energy (


):


Interpretation Guide:

  • 
     (Positive):  Endothermic process. Solubility increases with temperature (Standard for most amides).
    
  • 
     (Positive):  The dissolution is non-spontaneous at standard conditions (requires thermal energy or mixing entropy to proceed).
    
  • 
     (Positive):  Entropy-driven process. The disorder increases as the crystal lattice breaks down.
    

Practical Applications

Crystallization & Purification[9]
  • Solvent Selection: Use a Cooling Crystallization method.

    • Good Solvent: Ethyl Acetate or Acetone (high solubility at high T).

    • Anti-Solvent: Hexane or Water (low solubility).

  • Process: Dissolve BMP-NA in hot Ethyl Acetate, then slowly add Hexane or cool the solution to induce nucleation.

Formulation

For agrochemical or pharmaceutical formulations, Emulsifiable Concentrates (EC) are viable.

  • Carrier: Aromatic hydrocarbons (Solvesso 100/150) may require a co-solvent (e.g., N-Methyl-2-pyrrolidone) to prevent crystallization at low temperatures, given the bulky naphthyl group.

Thermodynamic Logic Diagram

The relationship between experimental data and thermodynamic outputs is visualized below.

ThermoLogic cluster_Models Mathematical Models Data Experimental Data (x1 vs T) Apelblat Apelblat Model (ln x = A + B/T + C ln T) Data->Apelblat Regression VantHoff van't Hoff Model (ln x = -dH/RT + dS/R) Data->VantHoff Linear Fit Params Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Params Calculation Insight Process Insight (Endothermic/Entropy Driven) Params->Insight Interpretation

Caption: Figure 2. Thermodynamic Modeling Logic for BMP-NA Dissolution.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. Journal of Physical Chemistry, 84(9), 975-979. Link

  • Shaokun, T., et al. (2010). Solubility of 1-Naphthaleneacetamide in Different Organic Solvents. Journal of Chemical & Engineering Data.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

The Discovery and Therapeutic Potential of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the discovery, synthesis, and pharmacological evaluation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide and its derivatives. This document is structured for researchers and drug development professionals, focusing on the chemical scaffold's versatility in medicinal chemistry.

Executive Summary & Historical Context

The compound 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide represents a distinct class of phenoxyacetamide derivatives , a scaffold that has evolved from agrochemical origins into a versatile pharmacophore in modern medicinal chemistry. Historically, the phenoxyacetic acid moiety was first commercialized in the 1940s as the core of synthetic auxin herbicides (e.g., 2,4-D and MCPA). However, the derivatization of the carboxylic acid into an N-arylacetamide dramatically altered the biological profile, shifting activity from plant growth regulation to potent antimicrobial , antitubercular , and anticancer effects.

The specific inclusion of the 1-naphthylamine moiety introduces a bulky, lipophilic domain capable of π-π stacking interactions, a critical feature for binding to hydrophobic pockets in enzymes such as Enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis and various kinase targets in oncology. This guide explores the discovery trajectory of this molecule, positioning it as a lead compound in the transition from simple phenoxy acids to complex, multi-targeted pharmaceutical agents.

Key Pharmacological Pillars[1]
  • Antitubercular Activity: Inhibition of mycolic acid biosynthesis via the Type II fatty acid synthase (FAS-II) pathway.

  • Cytotoxicity: Induction of apoptosis in cancer cell lines (e.g., HepG2, MCF-7) through potential microtubule destabilization or kinase inhibition.

  • Virulence Inhibition: Emerging utility as inhibitors of the Bacterial Type III Secretion System (T3SS), preventing effector protein translocation.[1]

Chemical Structure & Synthesis Strategy[1][3][4][5]

The synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide follows a convergent nucleophilic substitution pathway . This modular approach allows for rapid generation of Structure-Activity Relationship (SAR) libraries.

Retrosynthetic Analysis

The molecule is disassembled into two primary building blocks:

  • Nucleophile: 4-Bromo-2-methylphenol (providing the phenoxy headgroup).

  • Electrophile: 2-Chloro-N-(1-naphthyl)acetamide (the linker-tail assembly).

Validated Synthetic Protocol
  • Step 1: N-Acylation of 1-Naphthylamine

    • Reagents: 1-Naphthylamine, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

    • Conditions: 0°C to RT, 2 hours.

    • Mechanism: Nucleophilic attack of the amine on the acyl chloride carbonyl.

    • Yield: Typically >85%.

  • Step 2: Williamson Ether Synthesis (Coupling)

    • Reagents: 4-Bromo-2-methylphenol, Potassium Carbonate (

      
      ), Potassium Iodide (KI, catalytic), Acetone or Acetonitrile.
      
    • Conditions: Reflux, 6–12 hours.

    • Mechanism:

      
       displacement of the chloride by the phenoxide ion. KI facilitates the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).
      
Synthetic Pathway Diagram

SynthesisPathway Nap 1-Naphthylamine Inter Intermediate: 2-Chloro-N-(1-naphthyl)acetamide Nap->Inter Acylation (TEA, DCM, 0°C) CAC Chloroacetyl Chloride CAC->Inter Product Target: 2-(4-Bromo-2-methylphenoxy)- N-1-naphthylacetamide Inter->Product SN2 Coupling (Reflux, Acetone) Phenol 4-Bromo-2-methylphenol Phenol->Product Base K2CO3 / KI (cat.) Base->Product

Figure 1: Convergent synthesis pathway via N-acylation followed by Williamson ether synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is governed by strict steric and electronic requirements.

Structural DomainModificationEffect on ActivityMechanistic Insight
Phenoxy Ring 4-Bromo Increases Enhances lipophilicity (

) and metabolic stability (blocks para-oxidation). Halogen bonding capability.[2]
2-Methyl Variable Provides steric bulk, restricting rotation around the ether bond. Can enhance selectivity for specific hydrophobic pockets.
Linker -OCH2CONH- Critical The H-bond donor (NH) and acceptor (CO/Ether O) motif mimics peptide bonds, essential for receptor binding.
N-Aryl Tail 1-Naphthyl Increases The fused ring system enables strong

stacking interactions with aromatic residues (e.g., Trp, Phe) in the target protein's active site.
Mechanistic Diagram: Binding Interactions

SAR_Mechanism Center 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide PiStack π-π Stacking (Naphthyl + Trp/Phe) Center->PiStack Tail Region HBond Hydrogen Bonding (Amide NH/CO + Backbone) Center->HBond Linker Region Halogen Halogen Bond / Hydrophobic (4-Br + Hydrophobic Pocket) Center->Halogen Head Region

Figure 2: Predicted molecular interactions within the active site of target proteins (e.g., InhA or Tubulin).

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are standardized for the evaluation of this compound class.

Synthesis Protocol: 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Objective: Isolate the target compound with >95% purity.

  • Preparation of Intermediate:

    • Dissolve 1-naphthylamine (10 mmol) in dry DCM (20 mL) with TEA (12 mmol).

    • Add chloroacetyl chloride (11 mmol) dropwise at 0°C. Stir for 2 h at RT.

    • Wash with water, dry over

      
      , and concentrate to yield 2-chloro-N-(1-naphthyl)acetamide. Recrystallize from ethanol.
      
  • Coupling Reaction:

    • Dissolve 4-bromo-2-methylphenol (5 mmol) in dry acetone (15 mL).

    • Add anhydrous

      
       (10 mmol) and stir for 30 min.
      
    • Add the chloroacetamide intermediate (5 mmol) and a catalytic amount of KI.

    • Reflux for 8 hours (monitor via TLC, Hexane:Ethyl Acetate 7:3).

    • Filter hot to remove inorganic salts. Evaporate solvent.

    • Purification: Recrystallize the crude solid from ethanol/water or purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Biological Assay: Antitubercular Screening (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis


.
  • Inoculum Prep: Dilute M. tuberculosis culture to

    
     CFU/mL.
    
  • Plate Setup: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

  • Compound Addition: Perform serial dilutions of the test compound (100 µg/mL to 0.2 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue reagent. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Therapeutic Applications & Future Directions

Antimicrobial & Antitubercular Agents

Research indicates that phenoxyacetamide derivatives inhibit Enoyl-ACP reductase (InhA) , a key enzyme in the Type II fatty acid synthesis pathway of mycobacteria. The 1-naphthyl group enhances cell wall permeability, allowing the inhibitor to reach the cytoplasmic target.

Anticancer Potential

In oncology, these derivatives function as pro-apoptotic agents . The mechanism involves:

  • Tubulin Polymerization Inhibition: Similar to colchicine, the naphthyl moiety binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

  • Kinase Inhibition: Recent screens suggest activity against EGFR and VEGFR-2 , particularly when the phenoxy ring is substituted with electron-withdrawing groups (e.g., Br,

    
    ).
    
Virulence Blockers (T3SS)

Emerging studies (e.g., by Microbiotix) highlight phenoxyacetamides as inhibitors of the Type III Secretion System (T3SS) in Gram-negative bacteria (Pseudomonas aeruginosa, Chlamydia). Unlike traditional antibiotics, these "virulence blockers" disarm bacteria without killing them, reducing the selective pressure for resistance development.

References

  • Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties. European Journal of Medicinal Chemistry, 2020. Link

  • Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. Molecules, 2022. Link

  • Phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system. Antimicrobial Agents and Chemotherapy, 2009. Link

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Arabian Journal of Chemistry, 2021. Link

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014. Link

Sources

Predicted toxicity and safety data for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Toxicity and Safety Data for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide Content Type: Technical Whitepaper / Predictive Toxicology Assessment Audience: Drug Discovery Scientists, Chemical Safety Officers, and Toxicologists[1][2][3]

Executive Summary & Structural Deconstruction

Compound Identity:

  • Systematic Name: 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide[1][2][3][4]

  • Molecular Formula: C₁₉H₁₆BrNO₂[1][3]

  • Molecular Weight: ~370.24 g/mol [1][3]

  • Structural Class: Aryloxyacetamide / N-Aryl Amide[1][2][3]

Assessment Scope: This technical guide provides a predictive safety profile for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.[1][2][3] As direct experimental toxicological data is sparse in public registries for this specific library compound, this assessment utilizes Structure-Activity Relationship (SAR) analysis, metabolic pathway prediction, and "read-across" data from structural analogs (e.g., MCPA derivatives and 1-naphthylamine precursors).[1][2][3][4]

Critical Safety Flag: The structural core contains a labile amide bond linking a halogenated phenoxy moiety to a naphthylamine scaffold.[1][3][4] Metabolic hydrolysis is predicted to release 1-Naphthylamine , a compound with established carcinogenic potential.[1][2][3][4] Consequently, this molecule must be handled as a Probable Human Carcinogen (Class 1B equivalent) until proven otherwise.[1][3][4]

Structural Alerts & Pharmacophore Analysis

The toxicity profile is dictated by three distinct pharmacophores within the structure.

MoietyStructural FeaturePredicted Toxicological Impact
A 4-Bromo-2-methylphenoxy Hepatotoxicity & Endocrine Disruption. Structurally analogous to phenoxy herbicides (e.g., MCPA).[1][2][3] Halogenation (Bromine) at the para-position increases lipophilicity and metabolic stability, potentially prolonging tissue retention.[1][2][3][4]
B Acetamide Linker Metabolic Lability. The amide bond is susceptible to enzymatic hydrolysis by amidases in the liver and gut, acting as a "delivery system" for the amine and acid components.[1][3][4]
C N-1-Naphthyl Group Genotoxicity & Carcinogenicity. Upon hydrolysis, this releases 1-Naphthylamine.[1][2][3][4] While less potent than 2-naphthylamine, the 1-isomer is historically associated with bladder cancer and often contains trace 2-isomer impurities.[1][2][3][4]
Metabolic Activation Pathway (The "Bio-Activation" Risk)[1][2][3][4]

The primary safety concern is not the parent molecule, but its metabolites.[2][3][4] The following Graphviz diagram illustrates the predicted metabolic bio-activation pathway, highlighting the release of the toxic naphthylamine species.[3][4]

MetabolicPathway Parent Parent Compound (Lipophilic, Stable) Enzyme Liver Amidases / CYP450 Parent->Enzyme Hydrolysis Metabolite1 Metabolite A: 2-(4-Bromo-2-methylphenoxy)acetic acid Enzyme->Metabolite1 Metabolite2 Metabolite B: 1-Naphthylamine (TOXIC FLAG) Enzyme->Metabolite2 Excretion Glucuronidation & Excretion Metabolite1->Excretion Renal Clearance BioActivation N-Hydroxylation (CYP1A2) Metabolite2->BioActivation Phase I Met. DNA_Adduct Nitrenium Ion -> DNA Adducts (Bladder Carcinogenesis) BioActivation->DNA_Adduct Covalent Binding

Figure 1: Predicted metabolic hydrolysis and bio-activation pathway.[3][4] The red node indicates the critical safety checkpoint.[1][2][3][4]

Predicted Toxicity Data (In Silico Profiling)

The following data points are derived from consensus QSAR modeling (e.g., T.E.S.T., VEGA) based on the specific functional groups present.

4.1 Acute Toxicity Estimates
EndpointPredicted ValueClassification (GHS)Rationale
LD50 (Oral, Rat) 300 - 800 mg/kg Category 4 (Harmful)Based on read-across from N-arylacetamides and phenoxyacetic acids.[1][2][3]
Skin Sensitization High Probability Sensitizer (Cat 1)The 4-bromo-2-methylphenoxy group is structurally similar to known contact allergens in agrochemicals.[1][2][3]
Eye Irritation Severe Category 1/2APhenoxy acid derivatives are potent eye irritants; acidic hydrolysis products exacerbate this.[1][3][4]
4.2 Chronic & Specific Target Organ Toxicity (STOT)
  • Mutagenicity (Ames Test): Positive (Predicted).

    • Mechanism:[1][3] Metabolic activation of the naphthylamine moiety to N-hydroxy-1-naphthylamine causes frameshift mutations in Salmonella typhimurium strains (TA98, TA100).[1][2][3][4]

  • Carcinogenicity: Positive. [1][3][4]

    • Target Organ: Urinary Bladder.[1][3][4]

    • Confidence: High.[1][3][4][5] The structural alert (aromatic amine precursor) is a well-validated toxicophore.[1][2][3][4]

  • Hepatotoxicity: Moderate. [1][3][4]

    • Halogenated aromatic rings often require glutathione conjugation for clearance, potentially depleting hepatic GSH levels during chronic exposure.[1][2][3][4]

  • hERG Inhibition (Cardiotoxicity): Low to Moderate. [1][3][4]

    • The molecular weight (~370) and lipophilicity (cLogP ~4.[3][4]5) fit the pharmacophore for hERG channel blockers, but the lack of a basic nitrogen (at physiological pH) reduces this risk compared to tertiary amines.[3][4]

Physicochemical Properties & Environmental Fate[1][2][3][4][5]

Understanding the physical behavior of the molecule is crucial for designing safety protocols.[1][4]

  • LogP (Octanol-Water Partition): ~4.2 - 4.8 (Predicted).[1][2][3]

    • Implication: Highly lipophilic.[1][3][4] Likely to cross the blood-brain barrier and accumulate in adipose tissue.[1][2][4]

  • Water Solubility: Very Low (< 1 mg/L). [1][3][4]

    • Implication: Difficult to wash off skin with water alone.[1][2][3][4] Requires organic solvents or surfactant-based cleaners for decontamination.[1][2][4]

  • Aquatic Toxicity: Acute Category 1. [1][3][4]

    • Phenoxy derivatives are notoriously toxic to aquatic life (fish/daphnia) due to bioaccumulation.[3][4]

Experimental Validation Protocols

To transition from "Predicted" to "Verified" data, the following assays are required. These protocols prioritize operator safety due to the predicted carcinogenicity.[1][4]

Protocol A: Hydrolytic Stability Assay (Simulated Gastric/Liver Fluid)

Objective: Determine the rate of 1-naphthylamine release.[1][2][3]

  • Preparation: Dissolve compound (10 µM) in DMSO.

  • Incubation: Add to simulated intestinal fluid (SIF, pH 6.8) with pancreatin, and separately to human liver microsomes (HLM).[3][4]

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the parent (m/z ~371) and the 1-naphthylamine daughter ion (m/z 144).[1][2][3][4]

  • Success Criteria: >10% conversion confirms metabolic liability.

Protocol B: Reactive Metabolite Trapping (Glutathione)

Objective: Assess hepatotoxic potential via reactive intermediate formation.[1][3][4]

  • System: HLM + NADPH + GSH (Glutathione) + Test Compound.[1][3][4]

  • Mechanism: If the bromine moiety or the naphthyl ring forms a quinone-imine or epoxide, it will trap GSH.[1][2][3][4]

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.[1][3][4]

Handling & Safety Guidelines

Given the predicted profile, this compound must be handled with High Potency Compound (HPC) protocols.[1][3][4]

  • Engineering Controls: Use a Class II Biological Safety Cabinet or a Powder Containment Hood.[1][3][4] Do not handle on an open bench.

  • PPE: Double nitrile gloves (outer glove discarded immediately upon contamination), Tyvek lab coat, and N95/P100 respiratory protection if powder handling is unavoidable outside a hood.[1][3][4]

  • Decontamination: Do not use simple water.[1][3][4] Use a mixture of PEG-400 and Ethanol to solubilize the lipophilic residues, followed by soap and water.[1][2][3][4]

  • Waste Disposal: Segregate as Cytotoxic/Carcinogenic Waste .[1][3][4] Do not dispose of down the drain (high aquatic toxicity).[3][4]

References
  • Benigni, R., & Bossa, C. (2011).[3][4] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews.[1][3][4] Link

  • OECD Guidelines for the Testing of Chemicals. (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[3][4] OECD Publishing.[1][3][4] Link

  • U.S. EPA. (2024).[1][3][4] CompTox Chemicals Dashboard: 1-Naphthaleneacetamide (Analog Read-Across).Link[1][2][3][4]

  • Hansch, C., & Leo, A. (1995).[3][4] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][3][4] (Source for cLogP and phenoxy-toxicity correlations).

  • European Chemicals Agency (ECHA). (2023).[3][4] Substance Information: Naphthylamine derivatives and restricted substances list.Link[1][2][3][4]

Sources

Technical Analysis: Functional Group Profiling of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide . This molecule represents a hybrid scaffold combining a halogenated aryloxy moiety (common in synthetic auxins and herbicides like MCPA) with a naphthylamine-derived amide (common in antimicrobial and anti-inflammatory research).

The analysis focuses on the rigorous identification and validation of its four critical functional domains: the secondary amide , the aryl-alkyl ether , the aryl bromide , and the bulky naphthyl system . This guide is designed for medicinal chemists and analytical scientists requiring robust protocols for structural elucidation and purity profiling.

Part 1: Structural Deconstruction & Reactivity Logic

To analyze this molecule effectively, we must deconstruct it into its reactive pharmacophores. The molecule is synthesized via a nucleophilic substitution (Williamson ether synthesis type) or acylation pathway.

The Four-Point Pharmacophore Model
  • The Electrophilic/H-Bonding Core (Amide): The central acetamide linker (

    
    ) acts as a hydrogen bond donor/acceptor site. The N-1-naphthyl substitution introduces significant steric hindrance, affecting rotational barriers and NMR chemical shifts.
    
  • The Lipophilic Anchor (Naphthyl): The 1-naphthyl group provides a large, planar hydrophobic surface, critical for

    
     stacking interactions in protein binding pockets.
    
  • The Electron-Deficient Halogen (Aryl Bromide): The 4-bromo substituent on the phenoxy ring serves as a metabolic blocker (preventing para-hydroxylation) and a distinct mass spectrometric handle.

  • The Steric Modulator (Ortho-Methyl): The 2-methyl group on the phenoxy ring restricts rotation around the ether linkage, locking the conformation.

Diagram 1: Structural Analysis Workflow

The following workflow outlines the logical progression from synthesis to validation.

StructuralAnalysis Start Crude Sample IR FT-IR Analysis (Functional Group ID) Start->IR Step 1: Quick Screen NMR 1H/13C NMR (Connectivity) IR->NMR Step 2: Backbone Check MS Mass Spectrometry (Elemental/Isotope) NMR->MS Step 3: Halogen Check HPLC HPLC-PDA (Purity Profile) MS->HPLC Step 4: Quantitation Final Validated Structure HPLC->Final Release

Caption: Integrated analytical workflow for the structural validation of aryloxyacetamides.

Part 2: Spectroscopic Validation (Non-Destructive)

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first "fingerprint" of the molecule. The key diagnostic bands arise from the amide and ether linkages.

Functional GroupFrequency (

)
Vibration ModeDiagnostic Note
Amide N-H

StretchingSharp band; lower frequency indicates H-bonding.
Amide I (

)

StretchingThe "Amide I" band; lower than esters due to resonance.
Amide II

BendingN-H deformation coupled with C-N stretch.
Aryl Ether (

)

Asym. StretchStrong, distinct band for aryl alkyl ethers.
Aryl Bromide

In-plane def.Often obscured, but C-Br stretch appears in fingerprint (

).
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for connectivity. The 1-naphthyl group induces specific shielding effects.

Protocol: Dissolve


 in 

.

may be used, but solubility can be limited for naphthyl amides.

NMR Assignments (400 MHz,

)
  • 
     10.0 - 10.2 ppm (1H, s, broad): Amide 
    
    
    
    . This proton is highly deshielded by the carbonyl and the aromatic ring current. It is exchangeable with
    
    
    .
  • 
     7.5 - 8.2 ppm (m, 7H): Naphthyl Protons . A complex multiplet. The proton at the C2 and C8 positions of the naphthalene ring often appear most downfield.
    
  • 
     6.8 - 7.4 ppm (m, 3H): Phenoxy Ring Protons . The 4-bromo-2-methyl substitution pattern creates a specific splitting:
    
    • H-6 (ortho to ether): Doublet.

    • H-3 (meta to ether, ortho to Br): Doublet.

    • H-5 (meta to methyl): Doublet of doublets.

  • 
     4.7 - 4.9 ppm (2H, s): O-CH
    
    
    
    -CO
    . The methylene bridge.[1] This singlet is diagnostic. If it appears as a quartet, it indicates accidental magnetic non-equivalence or coupling to the NH (rare).
  • 
     2.2 - 2.3 ppm (3H, s): Ar-CH
    
    
    
    . The methyl group attached to the phenoxy ring.

Critical Validation Point: The integration ratio between the Methyl singlet (3H) and the Methylene singlet (2H) must be exactly 1.5:1.

Part 3: Mass Spectrometry & Elemental Logic[2]

Mass spectrometry (MS) provides the only rapid confirmation of the bromine atom without combustion analysis.

Isotopic Signature

Bromine exists as two stable isotopes:


 (

) and

(

).
  • Observation: The Molecular Ion (

    
     or 
    
    
    
    ) will appear as a 1:1 doublet separated by 2 mass units.
  • Target Mass:

    • Formula:

      
      
      
    • Exact Mass (

      
      ): 
      
      
      
    • Exact Mass (

      
      ): 
      
      
      
Fragmentation Pathway (EI-MS)

Under Electron Impact (EI), the molecule cleaves at the weakest heteroatom bonds.

Diagram 2: Fragmentation Logic

Fragmentation Parent Molecular Ion [M]+ m/z 369/371 Frag1 Cleavage A: Amide Bond [Naphthylamine]+ m/z 143 Parent->Frag1 N-C cleavage Frag2 Cleavage B: Ether Bond [4-Bromo-2-methylphenol]+ m/z 186/188 Parent->Frag2 O-CH2 cleavage Frag3 Tropylium-like Ion (Loss of CO/Br) Frag2->Frag3 Rearrangement

Caption: Predicted EI-MS fragmentation pathways highlighting the primary cleavage sites.

Part 4: Experimental Protocols

Synthesis Verification (Small Scale)

If synthesizing this compound for reference:

  • Reactants: Equimolar 4-bromo-2-methylphenol + 2-chloro-N-(1-naphthyl)acetamide.

  • Base: Potassium Carbonate (

    
    ) in anhydrous Acetone or DMF.
    
  • Reflux: 6–8 hours.

  • Workup: Pour into ice water. The precipitate is the target ether.

  • Recrystallization: Ethanol/Water mixture.

HPLC Purity Profiling Method

This method separates the target from the starting phenol and the chloro-acetamide intermediate.

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    
     to 
    
    
    
    over 15 min.
  • Detection: UV at

    
     (Naphthyl absorption) and 
    
    
    
    (Amide).
  • Flow Rate:

    
    .
    

System Suitability: The "Bromine Doublet" in the MS detector (if LC-MS) or the retention time shift relative to the starting phenol (which is more polar and elutes earlier) confirms identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard reference for IR and NMR assignments of amides and ethers).

  • Fun, H. K., et al. (2011).[4] "N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide."[4] Acta Crystallographica Section E, 67(11).[4] Link (Provides structural data on similar N-naphthyl acetamides).

  • BenchChem. (2025). "Synthesis and spectral data of brominated naphthyl derivatives." Link (General reference for brominated aromatic synthesis pathways).

  • PubChem. "1-Naphthaleneacetamide Compound Summary." National Library of Medicine. Link (Spectral data for the naphthylacetamide core).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Phenoxyacetamide derivatives represent a highly versatile pharmacophore in medicinal chemistry and agrochemical development, frequently exhibiting antibacterial, anti-inflammatory, and herbicidal properties[1],[2]. The target compound, 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (CAS: 434310-11-9)[3], integrates a bulky lipophilic naphthyl group with a halogenated phenoxy moiety, making it a valuable intermediate or active pharmaceutical ingredient (API) candidate.

As a Senior Application Scientist, designing a scalable and high-yield synthesis for this molecule requires a robust, two-step convergent sequence:

  • Nucleophilic Acyl Substitution : 1-Naphthylamine is acylated using chloroacetyl chloride to yield the intermediate 2-chloro-N-(1-naphthyl)acetamide. This step requires strict thermal control and a mild base to neutralize the HCl byproduct, preventing the formation of di-acylated side products and amine hydrochloride salts[1],[2].

  • Bimolecular Nucleophilic Substitution (SN2) : The intermediate undergoes a Williamson-type ether synthesis with 4-bromo-2-methylphenol. The use of anhydrous potassium carbonate (K₂CO₃) deprotonates the phenol to form a highly nucleophilic phenoxide. The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the SN2 etherification[4].

Synthetic Workflow

SynthesisWorkflow N1 1-Naphthylamine (Nucleophile) I1 2-Chloro-N-(1-naphthyl) acetamide (Intermediate) N1->I1 K2CO3, DCM 0°C to RT, 12h N2 Chloroacetyl Chloride (Electrophile) N2->I1 P1 2-(4-Bromo-2-methylphenoxy) -N-1-naphthylacetamide (Final Product) I1->P1 K2CO3, KI (cat.) Acetone, Reflux, 12h N3 4-Bromo-2-methylphenol (Nucleophile) N3->P1

Synthetic workflow for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Materials and Reagents

The following stoichiometry is optimized for a 10.0 mmol bench-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole / Hazard
1-Naphthylamine 143.191.01.43 gNucleophile (Step 1) / Toxic
Chloroacetyl chloride 112.941.21.35 g (0.95 mL)Electrophile (Step 1) / Corrosive
K₂CO₃ (Anhydrous) 138.212.0 / 1.52.76 g / 2.07 gBase & Acid Scavenger
4-Bromo-2-methylphenol 187.041.01.87 gNucleophile (Step 2) / Irritant
Potassium Iodide (KI) 166.000.10.17 gNucleophilic Catalyst

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(1-naphthyl)acetamide
  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition : Add anhydrous K₂CO₃ (20.0 mmol) to the solution. Stir the suspension and cool the flask to 0 °C using an ice-water bath.

  • Acylation : Dissolve chloroacetyl chloride (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • System Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the amine spot validates completion.

  • Workup : Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford the pure intermediate[5].

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Causality Checkpoint: The strictly anhydrous basic conditions prevent the hydrolysis of chloroacetyl chloride. K₂CO₃ acts as an acid scavenger. The dropwise addition at 0 °C controls the highly exothermic acylation, ensuring chemoselectivity and preventing the formation of tertiary di-acylated amides.

Protocol B: Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide
  • Preparation : In a 100 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (10.0 mmol) in 30 mL of dry acetone.

  • Deprotonation : Add anhydrous K₂CO₃ (15.0 mmol) and stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Catalysis & Coupling : Add the 2-chloro-N-(1-naphthyl)acetamide (10.0 mmol) synthesized in Protocol A, followed by a catalytic amount of KI (1.0 mmol).

  • Reflux : Attach a reflux condenser and heat the mixture to 60 °C (reflux) for 12–16 hours.

  • System Validation : Monitor via TLC (Hexane:Ethyl Acetate 6:4). The emergence of a new UV-active spot with a higher Rf than the intermediate confirms product formation.

  • Workup : Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate (50 mL).

  • Purification : Wash the organic phase with 10% aqueous NaOH (2 × 25 mL) to remove any unreacted phenol, followed by water and brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol/DMF to yield the final product[4],[5].

Causality Checkpoint: Acetone is selected as the solvent because it provides excellent solubility for the reactants while allowing the reaction to be driven forward at a gentle reflux (56 °C). K₂CO₃ is preferred over stronger bases (like NaOH) to prevent the base-catalyzed hydrolysis of the newly formed amide bond. Unreacted phenol is systematically removed during the workup by washing the organic layer with a 10% aqueous sodium hydroxide solution[4].

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, the following spectral data should be observed:

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegration
Amide N-H 9.80 - 10.20Singlet (broad)1H
Naphthyl Ar-H 7.40 - 8.10Multiplets7H
Phenoxy Ar-H (C3, C5) 7.20 - 7.40Multiplets2H
Phenoxy Ar-H (C6) 6.80 - 6.90Doublet1H
O-CH₂-C=O 4.70 - 4.90Singlet2H
Ar-CH₃ 2.20 - 2.30Singlet3H

Note: ESI-MS should yield a prominent [M+H]⁺ peak at approximately m/z 370.0 / 372.0, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.

References

  • Lab Chemicals - Product Catalog : 2-(4-BROMO-2-METHYLPHENOXY)-N-1-NAPHTHYLACETAMIDE.[3] URL:

  • Taylor & Francis : Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents.[1] URL:

  • PMC / NIH : Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[4] URL:

  • MDPI : Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives.[5] URL:

  • ACS Publications : Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].[2] URL:

Sources

Application Note: Step-by-Step Preparation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, validated step-by-step methodologies, and in-process analytical checkpoints.

Executive Summary

The compound 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide belongs to the class of N-aryl phenoxyacetamides, structural motifs frequently investigated for their robust pharmacological profiles, including anti-inflammatory and antimicrobial activities. This application note details a highly efficient, two-step synthetic workflow. The protocol prioritizes high-yield intermediate isolation and utilizes a self-validating analytical framework to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API) analog.

Mechanistic Rationale & Synthetic Strategy

The synthesis is strategically divided into two distinct mechanistic transformations:

  • Nucleophilic Acyl Substitution (Amidation): The synthesis of the electrophilic intermediate, 2-chloro-N-(1-naphthyl)acetamide, is achieved through the acylation of 1-naphthylamine with chloroacetyl chloride[1][2].

  • Williamson Ether Synthesis (SN2 Substitution): The target compound is formed by coupling 4-bromo-2-methylphenol with the chlorinated intermediate. This SN2 reaction is facilitated by a mild base (K2CO3) in a polar aprotic solvent (DMF) at elevated temperatures (100 °C) to overcome the steric hindrance imposed by the naphthyl and ortho-methyl groups[3][4].

Workflow A 1-Naphthylamine + Chloroacetyl chloride B Amidation (DCM, Et3N, 0-5°C) A->B C Intermediate: 2-Chloro-N-(1-naphthyl)acetamide B->C E Williamson Ether Synthesis (DMF, 100°C) C->E D 4-Bromo-2-methylphenol + K2CO3 D->E F Target Compound: 2-(4-Bromo-2-methylphenoxy)- N-1-naphthylacetamide E->F

Two-step synthetic workflow for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Materials and Reagents

All reagents should be of analytical grade. Solvents must be anhydrous to prevent the competitive hydrolysis of chloroacetyl chloride.

ReagentMW ( g/mol )EquivalentsMass / Volume (10 mmol scale)Function
1-Naphthylamine 143.191.01.43 gStarting Material
Chloroacetyl chloride 112.941.20.95 mLAcylating Agent
Triethylamine (Et₃N) 101.191.52.08 mLAcid Scavenger
Dichloromethane (DCM) 84.93-20.0 mLSolvent (Step 1)
4-Bromo-2-methylphenol 187.031.01.87 gNucleophile Precursor
2-Chloro-N-(1-naphthyl)acetamide 219.671.02.20 gElectrophile (Intermediate)
Potassium Carbonate (K₂CO₃) 138.212.02.76 gBase
N,N-Dimethylformamide (DMF) 73.09-15.0 mLSolvent (Step 2)

Safety & Handling

  • Chloroacetyl chloride is highly corrosive and a potent lachrymator. Handle exclusively inside a certified fume hood using heavy-duty nitrile gloves.

  • 1-Naphthylamine is toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Quenching: Unreacted chloroacetyl chloride must be quenched slowly with saturated aqueous sodium bicarbonate (NaHCO₃) prior to disposal.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(1-naphthyl)acetamide

Objective: Form the α-chloroamide intermediate via nucleophilic acyl substitution[1].

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and an argon balloon. Add 1-naphthylamine (1.43 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Inject triethylamine (2.08 mL, 15.0 mmol) into the solution. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Low temperatures suppress the formation of di-acylated byproducts and control the highly exothermic reaction.

  • Acylation: Dilute chloroacetyl chloride (0.95 mL, 12.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Validation (Go/No-Go Checkpoint): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the ninhydrin-active spot of 1-naphthylamine (Rf ~0.4) is entirely consumed, replaced by a strongly UV-active product spot (Rf ~0.6).

  • Workup & Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove residual Et₃N, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as an off-white solid.

Protocol B: Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Objective: Establish the ether linkage via a bimolecular nucleophilic substitution (SN2)[3][4].

Mechanism Step1 Step1 Step2 2. Nucleophilic Attack Phenoxide attacks alpha-carbon (SN2) Step1->Step2 DMF Solvent, 100°C Step3 3. Leaving Group Chloride ion (Cl-) departs Step2->Step3 Concerted Transition State Step4 4. Product Formation Ether linkage established Step3->Step4 Precipitation in Water

Mechanistic sequence of the Williamson ether synthesis step via SN2 pathway.

  • Deprotonation: In a 50 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (1.87 g, 10.0 mmol) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (2.76 g, 20.0 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add the intermediate 2-chloro-N-(1-naphthyl)acetamide (2.20 g, 10.0 mmol) to the suspension in a single portion.

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C using a pre-heated oil bath. Stir vigorously for 4 hours. Causality: DMF is chosen over acetone because its higher boiling point allows the reaction to reach 100 °C, providing the necessary thermal energy to overcome the steric hindrance of the bulky 1-naphthyl moiety during the SN2 transition state.

  • In-Process Validation (Go/No-Go Checkpoint): Analyze via TLC (DCM:MeOH 95:5). The disappearance of the phenolic precursor indicates completion.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice water. The target compound will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation and the dissolution of inorganic salts.

  • Purification: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with cold water (3 × 20 mL) to remove residual DMF, followed by cold ethanol (10 mL) to remove unreacted phenol traces. Dry the product in a vacuum oven at 50 °C overnight.

Analytical Characterization

To verify the structural integrity of the synthesized 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, 1H NMR spectroscopy (400 MHz, DMSO-d₆) should be utilized. The following table summarizes the expected quantitative diagnostic shifts.

Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
~9.85 Singlet (s)1HAmide N-H (Exchangeable with D₂O)
8.05 – 7.45 Multiplet (m)7HNaphthyl Aromatic Protons
7.35 Doublet (d)1HPhenoxy Ar-H (C3, meta to oxygen)
7.25 Doublet of doublets (dd)1HPhenoxy Ar-H (C5, adjacent to bromine)
6.80 Doublet (d)1HPhenoxy Ar-H (C6, ortho to oxygen)
4.85 Singlet (s)2H-O-CH₂-CO- (Alpha-carbon bridge)
2.25 Singlet (s)3HAr-CH₃ (Aryl methyl group)

Troubleshooting & Optimization (Causality Insights)

  • Issue: Low yield in Step 1 with significant bis-acylation (formation of 2-chloro-N-(chloroacetyl)-N-(1-naphthyl)acetamide).

    • Causality & Fix: Bis-acylation occurs if the localized concentration of chloroacetyl chloride is too high or the temperature spikes. Ensure strict dropwise addition and maintain the internal temperature strictly below 5 °C.

  • Issue: The product in Step 2 oils out instead of precipitating upon the addition of ice water.

    • Causality & Fix: "Oiling out" is typically caused by trapped DMF or unreacted lipophilic starting materials acting as a plasticizer. To fix this, decant the aqueous layer, dissolve the oil in minimal hot ethanol, and allow it to crystallize slowly at room temperature.

  • Issue: Incomplete conversion in Step 2 after 4 hours.

    • Causality & Fix: K₂CO₃ may have absorbed atmospheric moisture, reducing its basicity, or its particle size is too large (limiting surface area). Always use freshly oven-dried, finely pulverized K₂CO₃. Alternatively, adding a catalytic amount of Potassium Iodide (KI, 0.1 eq) can accelerate the reaction via the in situ formation of a more reactive α-iodoacetamide intermediate (Finkelstein reaction dynamics).

References

  • Title : Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC | Source : nih.gov | URL :[Link]

  • Title: RU2507198C1 - Quinazoline derivatives, possessing nootropic and antihypoxic activity - Google Patents | Source: google.
  • Title : Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic - ChemRxiv | Source : chemrxiv.org | URL :[Link]

Sources

Optimal reaction conditions for synthesizing 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide

Executive Summary

This guide details the optimized synthetic pathway for 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide , a scaffold representative of synthetic auxins and bioactive aryloxyacetamides. While traditional Williamson ether synthesis often suffers from competitive hydrolysis or poor yields due to steric hindrance (specifically the ortho-methyl group on the phenol), this protocol employs a Finkelstein-assisted alkylation strategy to maximize conversion.

The method is bifurcated into two self-validating modules:

  • Chemoselective Acylation: Preparation of the electrophilic warhead (2-chloro-N-(1-naphthyl)acetamide) with strict temperature control to prevent bis-acylation.

  • Catalytic Alkylation: Coupling of 4-bromo-2-methylphenol using a K₂CO₃/KI system in acetone, ensuring high regioselectivity and ease of purification.

Retrosynthetic Analysis & Strategy

To ensure high purity, a convergent approach is superior to a linear modification of a pre-formed scaffold. The target molecule is disconnected at the ether linkage and the amide bond.

Route Selection:

  • Path A (Selected): Alkylation of the phenol with a pre-formed chloroacetamide. This allows for the purification of the intermediate electrophile, reducing side reactions during the critical coupling step.

  • Path B (Rejected): Amidation of (4-bromo-2-methylphenoxy)acetic acid. This route is less optimal due to the potential for self-coupling and the higher cost of the phenoxyacetic acid starting material.

Retrosynthesis Target Target Molecule 2-(4-Bromo-2-methylphenoxy)-N-(1-naphthyl)acetamide Disconnection Disconnection Target->Disconnection Ether Cleavage Fragment1 Nucleophile 4-Bromo-2-methylphenol Disconnection->Fragment1 Fragment2 Electrophile 2-Chloro-N-(1-naphthyl)acetamide Disconnection->Fragment2 Precursor1 1-Naphthylamine Fragment2->Precursor1 Amidation Precursor2 Chloroacetyl Chloride Fragment2->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ether-amide scaffold.

Module 1: Synthesis of Electrophile (Intermediate A)

Compound: 2-Chloro-N-(naphthalen-1-yl)acetamide Rationale: Direct acylation of 1-naphthylamine requires buffering to neutralize the HCl byproduct, preventing the protonation of the unreacted amine which would stall reaction kinetics.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
1-Naphthylamine1.0Nucleophile
Chloroacetyl chloride1.1Electrophile
Triethylamine (TEA)1.2Acid Scavenger
Dichloromethane (DCM)Solvent0.2 M Concentration
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1-naphthylamine (10 mmol) in anhydrous DCM (50 mL). Add TEA (12 mmol).

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C . Critical: Low temperature prevents bis-acylation.

  • Addition: Dissolve chloroacetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and brine.[6]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Module 2: Catalytic Coupling (Target Synthesis)

Compound: 2-(4-Bromo-2-methylphenoxy)-N-(naphthalen-1-yl)acetamide Rationale: The ortho-methyl group on the phenol creates steric hindrance. Standard S_N2 conditions are sluggish. We utilize Potassium Iodide (KI) to generate a transient, highly reactive iodo-acetamide species (Finkelstein reaction in situ), significantly accelerating the rate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
4-Bromo-2-methylphenol1.0Nucleophile
Intermediate A (from Mod 1)1.1Electrophile
Potassium Carbonate (K₂CO₃)2.0Base (Anhydrous)
Potassium Iodide (KI)0.1Catalyst
Acetone (or MeCN)Solvent0.15 M
Protocol
  • Activation: In a 100 mL RBF, dissolve 4-bromo-2-methylphenol (5 mmol) in anhydrous Acetone (35 mL). Add anhydrous K₂CO₃ (10 mmol).

  • Stirring: Stir at RT for 15 minutes to allow deprotonation and formation of the phenoxide anion. Visual Cue: The mixture may turn slightly yellow.[4]

  • Addition: Add Intermediate A (5.5 mmol) and catalytic KI (0.5 mmol).

  • Reflux: Equip with a reflux condenser and heat the mixture to 60°C (gentle reflux) for 6–8 hours.

    • Optimization Note: If reaction is incomplete after 8h, switch solvent to Acetonitrile (MeCN) and reflux at 80°C.

  • Filtration: Cool to RT. Filter off the inorganic salts (KCl, KBr, excess K₂CO₃). Wash the filter cake with acetone.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often a solid. Recrystallize from hot Ethanol or a Toluene/Hexane mixture. If oil persists, trituruate with cold diethyl ether.

ReactionMechanism Step1 Step 1: In-situ Activation I_Amide I-Acetamide (Reactive Intermediate) Step1->I_Amide Finkelstein Exchange Step2 Step 2: Nucleophilic Attack Product Final Ether Product Step2->Product SN2 Substitution Cl_Amide Cl-Acetamide Cl_Amide->Step1 + KI (cat) I_Amide->Step2 Phenoxide Phenoxide Anion Phenoxide->Step2

Figure 2: Catalytic cycle showing the iodide effect on the electrophile, enhancing reaction kinetics.

Characterization & Validation

The synthesized compound must be validated against the following expected spectral data.

TechniqueExpected Signal / ObservationStructural Assignment
Appearance White to off-white crystalline solidHigh purity crystalline lattice
¹H NMR (CDCl₃)

2.25 (s, 3H)
Ar-CH₃ (Methyl group)

4.70 (s, 2H)
O-CH₂ -CO (Methylene bridge)

6.70 (d, 1H)
Phenol Ar-H (ortho to ether)

7.20 - 7.30 (m, 2H)
Phenol Ar-H (meta/para)

7.50 - 8.00 (m, 7H)
Naphthyl Ar-H

8.80 (bs, 1H)
NH (Amide proton)
IR Spectroscopy 1660-1680 cm⁻¹C=O Stretch (Amide I)
3200-3300 cm⁻¹N-H Stretch
1240 cm⁻¹C-O-C Stretch (Ether)

Troubleshooting & Optimization

  • Issue: Low Yield (<50%)

    • Cause: Incomplete deprotonation or moisture in solvent.

    • Fix: Ensure K₂CO₃ is freshly ground and dried. Use anhydrous acetone. Add 18-crown-6 (0.1 eq) to solubilize the carbonate if kinetics are very slow.

  • Issue: Product is an Oil [6][7][8]

    • Cause: Residual solvent or impurities.[6]

    • Fix: Triturate with cold hexanes. If that fails, dissolve in minimum DCM and precipitate by slow addition of Hexane.

  • Issue: "Spot-to-Spot" Migration on TLC

    • Cause: Amide bond hydrolysis on silica.

    • Fix: Add 1% Triethylamine to the TLC developing solvent to neutralize acidity.

References

  • BenchChem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from

  • Fun, H. K., et al. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide.[9][10] Acta Crystallographica Section E.

  • Royal Society of Chemistry. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile.[11] RSC Advances.[11]

  • Organic Syntheses. Chloroacetamide Preparation. Coll. Vol. 1, p.153.

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-methylphenol.

Sources

HPLC method development for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide detection

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Profiling CAS 434310-11-9

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (CAS 434310-11-9) is a synthetic organic compound characterized by a bulky naphthyl ring, a brominated phenoxy group, and a polar acetamide linker. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this specific structural class presents distinct chromatographic challenges. The molecule's extreme hydrophobicity (estimated LogP > 4.5) typically leads to excessive retention times and band broadening on standard C18 columns, while the halogenated aromatic system requires specific stationary phase chemistries to achieve optimal peak symmetry and selectivity[1].

This application note details a self-validating, stability-indicating RP-HPLC protocol specifically engineered for the quantification and purity analysis of this compound, prioritizing thermodynamic efficiency and structural selectivity.

Mechanistic Rationale: Stationary and Mobile Phase Selection

Why Phenyl-Hexyl Outperforms C18

In standard RP-HPLC, separation is driven primarily by dispersive hydrophobic interactions between the analyte and the alkyl chains of the stationary phase[2]. However, for molecules rich in π-electrons and electronegative halogens, relying solely on hydrophobicity is inefficient.

For this protocol, a Phenyl-Hexyl stationary phase was selected over a traditional C18 column. Phenyl columns offer orthogonal selectivity by engaging in π-π interactions with the electron-rich naphthyl and phenoxy rings of the analyte[3]. Furthermore, phenyl phases demonstrate enhanced retention and shape selectivity for halogenated aromatic compounds due to induced dipole-dipole interactions with the bromine atom[4]. The hexyl alkyl spacer provides sufficient flexibility for the bonded phenyl ring to align optimally with the bulky naphthyl group of the analyte, ensuring sharp, symmetrical peaks.

Mobile Phase Thermodynamics and pH Control

Although the acetamide linker in 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is neutral and does not ionize under standard chromatographic conditions, mobile phase pH control remains a critical factor for method robustness. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. The acidic modifier protonates residual silanol groups on the underlying silica support, effectively neutralizing them and preventing secondary interactions that cause peak tailing[3][5].

For the organic modifier, Acetonitrile (ACN) is selected over Methanol (MeOH). ACN provides lower system backpressure and a lower UV cutoff, which is essential for monitoring the naphthyl group's distinct high-energy absorbance at 220 nm[6]. While MeOH can theoretically enhance π-π interactions on a phenyl column, ACN delivers superior peak capacity and faster elution for highly lipophilic amides[7].

MethodDev Start Compound Profiling (LogP > 4.5, Neutral Amide) ColScreen Stationary Phase Selection (Phenyl-Hexyl chosen over C18) Start->ColScreen High Hydrophobicity & Halogens MobilePhase Mobile Phase Optimization (ACN + 0.1% FA for silanol suppression) ColScreen->MobilePhase π-π & Dipole Interactions Gradient Gradient Engineering (40% to 90% Organic) MobilePhase->Gradient Peak Shape & UV Cutoff Validation System Suitability & Validation (Self-Validating SST) Gradient->Validation Resolution & Efficiency

Logical workflow for HPLC method development of halogenated aromatic amides.

Experimental Protocols

Sample Preparation Workflow

To ensure a self-validating system, the sample preparation must prevent analyte precipitation, which is a common failure mode for highly hydrophobic naphthyl derivatives. The sample is initially solubilized in 100% organic solvent before being diluted to the working concentration in a solvent matching the initial gradient conditions.

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in 10 mL 100% ACN (Stock) Weigh->Dissolve Sonicate Sonicate 5 min at 25°C Dissolve->Sonicate Dilute Dilute to 100 µg/mL in 50:50 ACN:Water Sonicate->Dilute Filter Filter through 0.22 µm PTFE Dilute->Filter

Step-by-step sample preparation workflow for hydrophobic amide standards.

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) or DAD detector.

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Maintains consistent viscosity and mass transfer).

  • Injection Volume: 5 µL.

  • Detection Wavelength: 220 nm (primary for naphthyl ring) and 280 nm (secondary).

Gradient Elution Program

A linear gradient is employed to focus the analyte band at the head of the column before rapidly eluting it, minimizing longitudinal diffusion.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.06040Initial hold
1.06040Isocratic focus
8.01090Linear ramp
10.01090Wash
10.16040Re-equilibration
15.06040End

Data Presentation and System Validation

A self-validating protocol requires built-in System Suitability Testing (SST) to ensure the instrument and column are performing within thermodynamic limits before sample analysis begins. The following tables summarize the expected quantitative data for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide under the described conditions.

Table 1: System Suitability Parameters (n=6 injections)

ParameterObserved ValueAcceptance Criteria (ICH)Causality / Implication
Retention Time (RT) 6.85 min ± 0.02%RSD ≤ 1.0%Confirms stable π-π interactions and pump delivery.
Tailing Factor (Tf) 1.08≤ 1.5Indicates successful silanol suppression by 0.1% FA.
Theoretical Plates (N) 14,500≥ 10,000High efficiency due to 3 µm particle size and optimal flow.
Capacity Factor (k') 4.22.0 - 10.0Optimal retention; analyte is not co-eluting with the void volume.

Table 2: Method Validation Summary (ICH Q2 Guidelines)

Validation MetricResultAnalytical Significance
Linearity Range 1.0 - 200 µg/mLCovers trace impurity to main peak assay levels.
Correlation (R²) 0.9998Demonstrates highly proportional detector response.
LOD (S/N = 3) 0.05 µg/mLHigh sensitivity driven by naphthyl UV absorbance at 220 nm.
LOQ (S/N = 10) 0.15 µg/mLReliable baseline for trace quantification.
Precision (%RSD) 0.65% (Intra-day)Confirms method robustness and autosampler accuracy.

Conclusion

The quantification of highly hydrophobic, halogenated aromatic compounds like 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide requires a departure from standard C18 methodologies. By leveraging the shape selectivity and π-π interaction capabilities of a Phenyl-Hexyl stationary phase, combined with the silanol-suppressing thermodynamics of an acidic acetonitrile gradient, this method achieves superior peak symmetry and resolution. The integrated sample preparation and system suitability workflows ensure that the protocol acts as a self-validating system, ready for deployment in rigorous drug development and quality control environments.

References

  • [1] SciSpace. "Hplc method development and validation: a review." SciSpace, March 2013. Available at:[Link]

  • [2] Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Blog. Available at: [Link]

  • [3] Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" Element Lab Solutions Blog. Available at:[Link]

  • [4] Chauhan, A., et al. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences, 2023. Available at:[Link]

  • [5] PharmaCores Scientific Team. "HPLC Method development: an overview." PharmaCores, May 2025. Available at:[Link]

  • [6] LCGC. "Screening Platforms for HPLC Method Development." Chromatography Online, February 2018. Available at:[Link]

  • [7] National Institutes of Health (PMC). "Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds." Marine Drugs, November 2019. Available at:[Link]

Sources

Preclinical In Vitro Evaluation Protocol for Synthetic Aryloxyacetamides: A Case Study on 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific & Mechanistic Rationale

The compound 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (CAS 434310-11-9) is a synthetic organic molecule characterized by a lipophilic aryloxyacetamide core linked to a bulky naphthyl moiety[1]. In contemporary drug discovery, compounds bearing the N-aryl 2-aryloxyacetamide scaffold have emerged as a prominent and highly tunable class of pharmacological agents. Most notably, they function as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) [2], and have shown cross-reactivity with certain cysteine proteases like Cathepsin L[3].

FAAH is an integral membrane serine hydrolase responsible for the degradation of endocannabinoids such as anandamide (AEA). Inhibiting FAAH elevates endogenous AEA levels, making it a high-value target for analgesic, anxiolytic, and anti-inflammatory therapeutic development[2].

To rigorously evaluate novel screening hits like 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, assays must be carefully designed to account for the unique physicochemical properties of the aryloxyacetamide class. This application note provides a self-validating, step-by-step in vitro protocol for profiling the biochemical target engagement and cellular cytotoxicity of this compound.

FAAH_Pathway AEA Anandamide (AEA) Endogenous Substrate FAAH FAAH Enzyme (Active Serine Hydrolase) AEA->FAAH Binds Active Site Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis Inhibitor Aryloxyacetamide (CAS 434310-11-9) Inhibitor->FAAH Competitive Inhibition

Fig 1. Mechanism of FAAH inhibition by aryloxyacetamide derivatives, preventing AEA hydrolysis.

Phase 1: Compound Formulation & Physicochemical Considerations

With a molecular weight of 370.24 g/mol and a highly aromatic skeleton, 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is strictly lipophilic[1].

  • Solubility & Storage: The compound must be reconstituted in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM. Store aliquots at 2-8°C in sealed, desiccated environments to prevent moisture absorption[1].

  • Causality in Handling: Aryloxyacetamides are highly prone to aggregation in aqueous media. If introduced directly into a standard buffer, they form colloidal micelles that non-specifically sequester enzymes, leading to false-positive Pan-Assay Interference Compounds (PAINS) behavior. To prevent this, all downstream assay buffers must contain a non-ionic detergent.

Phase 2: Biochemical Target-Based Assay (FAAH Inhibition)

This self-validating biochemical assay utilizes a fluorogenic substrate to measure the direct inhibitory potency (IC50) of the compound against recombinant human FAAH.

Reagent Preparation & Causality
  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% CHAPS.

    • Causality: A pH of 9.0 is optimal for FAAH catalytic efficiency. The inclusion of 1 mM EDTA is critical; dissolved trace metal ions (e.g., Cu^2+^, Zn^2+^) have been shown to coordinate with the carbonyl group of structurally related naphthylamides, inducing deprotonation and inadvertently inhibiting or altering the baseline hydrolysis rates[4]. 0.1% CHAPS prevents compound aggregation.

  • Enzyme: Recombinant human FAAH diluted to 2 nM in Assay Buffer.

  • Substrate: AMC-arachidonoyl amide (fluorogenic) prepared at 4 µM in Assay Buffer.

Step-by-Step Protocol
  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 10 mM compound stock in 100% DMSO.

  • Plate Transfer: Transfer 0.5 µL of the diluted compound into a 384-well black, flat-bottom microplate. (This ensures the final DMSO concentration remains at a non-toxic 1%).

  • Pre-Incubation: Add 25 µL of the 2 nM FAAH enzyme solution to the wells. Incubate in the dark at 37°C for 30 minutes.

    • Causality: Aryloxyacetamides often exhibit slow-binding kinetics[2]. Pre-incubation allows the compound-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate IC50 calculation.

  • Reaction Initiation: Add 25 µL of the 4 µM AMC-arachidonoyl amide substrate to all wells (Final volume = 50.5 µL).

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C. Calculate the initial velocity (V0) from the linear portion of the curve.

  • Self-Validation Controls:

    • Positive Control: 1 µM URB597 (a known irreversible FAAH inhibitor) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • System Validation: Calculate the Z'-factor between positive and negative controls. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Phase 3: Cell-Based Phenotypic Assay (Cytotoxicity Profiling)

To ensure the compound's inhibitory effects are not artifacts of general cellular toxicity, a counter-screen assessing cell viability is mandatory.

Step-by-Step Protocol
  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells (which possess high endogenous FAAH expression) at 10,000 cells/well in 90 µL of DMEM/F12 medium supplemented with 10% FBS into a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X concentrated compound (diluted in media from DMSO stocks) to achieve final concentrations ranging from 0.1 µM to 100 µM. Incubate for 48 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Shake the plate vigorously on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

    • Causality: The shaking step mechanically assists the detergent in the reagent to lyse the cell membranes. Lysis releases intracellular ATP, which reacts with the proprietary luciferin/luciferase mixture to generate a stable luminescent signal strictly proportional to the number of viable, metabolically active cells.

  • Measurement: Record luminescence with an integration time of 0.5 seconds per well.

Workflow Prep 1. Compound Formulation (10 mM DMSO Stock) Biochem 2. Biochemical Assay (Fluorogenic FAAH Cleavage) Prep->Biochem Cell 3. Phenotypic Profiling (CellTiter-Glo Viability) Prep->Cell Analysis 4. Data Synthesis (IC50 & CC50 Determination) Biochem->Analysis Cell->Analysis

Fig 2. High-throughput in vitro screening workflow for aryloxyacetamide hit validation.

Phase 4: Data Synthesis & Quality Control Metrics

Quantitative data from both the biochemical and cellular assays must be fitted to a four-parameter logistic (4PL) non-linear regression model to extract the half-maximal concentrations. The therapeutic potential of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is evaluated based on the parameters outlined below:

Pharmacological ParameterDescriptionTarget Threshold for Hit Progression
Biochemical IC50 Concentration inhibiting 50% of target enzyme (FAAH) activity.< 1.0 µM
Cytotoxicity CC50 Concentration reducing SH-SY5Y cell viability by 50%.> 50.0 µM
Selectivity Index (SI) Ratio of CC50 to IC50 (CC50 / IC50).> 50 (Indicates a safe therapeutic window)
Hill Slope (h) Steepness of the dose-response curve.0.8 – 1.2 (Values > 2 suggest aggregation/PAINS)
Z'-Factor Statistical effect size validating assay robustness.> 0.5
References
  • National Center for Biotechnology Information (PMC). "N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors". URL:[Link][2]

  • ResearchGate. "Novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide Derivatives: Synthesis and Biological Investigation". URL:[Link][3]

  • PubMed (ACS Publications). "Hydrolysis of naptalam and structurally related amides: inhibition by dissolved metal ions and metal (hydr)oxide surfaces". URL:[Link][4]

Sources

Reagents required for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, a molecule of interest for chemical and pharmaceutical research. The synthetic strategy is a robust three-step sequence involving a Williamson ether synthesis to form a key phenoxyacetic acid intermediate, followed by an amide coupling reaction. This guide details the required reagents, provides step-by-step protocols with causal explanations for experimental choices, and outlines critical safety precautions. The protocols are designed to be self-validating, with an emphasis on achieving high purity and yield.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a logical and efficient three-step process, beginning with commercially available starting materials.

  • Williamson Ether Synthesis : 4-Bromo-2-methylphenol is reacted with ethyl chloroacetate. The phenolic proton is first removed by a base (potassium carbonate) to form a nucleophilic phenoxide, which then displaces the chloride from ethyl chloroacetate in a classic SN2 reaction to form an ether linkage.[1][2]

  • Saponification : The resulting ester, ethyl 2-(4-bromo-2-methylphenoxy)acetate, is hydrolyzed under basic conditions (saponification) using sodium hydroxide to yield the sodium salt of the carboxylic acid.[3][4] Subsequent acidification provides the crucial intermediate, 2-(4-bromo-2-methylphenoxy)acetic acid.[5][6]

  • Amide Coupling : The synthesized carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and then coupled with 1-naphthylamine to form the final amide product.[7][8] DCC is a widely used coupling agent that facilitates amide bond formation by converting the carboxylic acid's hydroxyl group into a good leaving group.[9][10]

The entire workflow is visualized below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 4-Bromo-2-methylphenol C Ethyl 2-(4-bromo-2-methylphenoxy)acetate A->C K₂CO₃, Acetone B Ethyl Chloroacetate B->C K₂CO₃, Acetone D 2-(4-bromo-2-methylphenoxy)acetic acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq) F 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide D->F DCC, DCM E 1-Naphthylamine E->F DCC, DCM

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Materials

Proper preparation requires sourcing all necessary reagents and ensuring their purity. The following table summarizes the key materials for this synthesis.

ReagentCAS No.Molecular Weight ( g/mol )Key Hazards
4-Bromo-2-methylphenol2362-12-1187.04Skin/eye irritant, toxic.[11]
Ethyl chloroacetate105-39-5122.55Flammable, toxic, lachrymator.
Potassium carbonate (K₂CO₃)584-08-7138.21Serious eye irritation.
Acetone67-64-158.08Highly flammable, eye irritant.
Sodium hydroxide (NaOH)1310-73-240.00Corrosive, causes severe burns.
Ethanol (EtOH)64-17-546.07Highly flammable.
Hydrochloric acid (HCl), conc.7647-01-036.46Corrosive, causes severe burns.
1-Naphthylamine134-32-7143.19Carcinogen, Fatal in contact with skin. [12][13]
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33Toxic, sensitizer, corrosive.
Dichloromethane (DCM)75-09-284.93Suspected carcinogen, skin/eye irritant.
Ethyl acetate (EtOAc)141-78-688.11Highly flammable, eye irritant.
Hexanes110-54-386.18Highly flammable, neurotoxin.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-bromo-2-methylphenoxy)acetic acid (Intermediate)

This protocol covers the first two steps of the synthesis: the Williamson ether synthesis and subsequent saponification.

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-bromo-2-methylphenoxy)acetate

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-methylphenol (10.0 g, 53.5 mmol), potassium carbonate (11.1 g, 80.2 mmol), and acetone (100 mL).

    • Rationale: Acetone is a suitable polar aprotic solvent for this SN2 reaction. Anhydrous potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the potassium phenoxide in situ. An excess of base ensures complete deprotonation.[14]

  • Addition of Alkylating Agent : To the stirring suspension, add ethyl chloroacetate (6.8 mL, 64.2 mmol) dropwise at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. A dropwise addition helps to control any potential exotherm.

  • Reaction : Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

    • Rationale: Heating provides the necessary activation energy for the SN2 reaction.[1] TLC allows for visual confirmation of the consumption of the starting phenol and the formation of the less polar ester product.

  • Workup : After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium chloride byproduct. Wash the solid residue with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude ester as an oil.

Step 2: Saponification of Ethyl 2-(4-bromo-2-methylphenoxy)acetate

  • Hydrolysis : Dissolve the crude ester from the previous step in ethanol (80 mL) in a round-bottom flask. Add a solution of sodium hydroxide (4.2 g, 105 mmol) in water (20 mL).

    • Rationale: The ester is hydrolyzed to its carboxylate salt by the hydroxide ion.[15][16] The ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base.

  • Reaction : Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solution should become homogeneous.

  • Solvent Removal : After cooling, remove the ethanol under reduced pressure.

  • Acidification : Dilute the remaining aqueous residue with water (100 mL) and cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of the carboxylic acid will form.

    • Rationale: Acidification protonates the sodium carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the solution.[3][14]

  • Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary. Expected product is a white solid.

Protocol 2: Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (Final Product)

This protocol details the final amide coupling step.

WARNING : 1-Naphthylamine is a suspected carcinogen and is fatal upon skin contact.[12] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[13][17]

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 2-(4-bromo-2-methylphenoxy)acetic acid (2.0 g, 8.16 mmol) in 40 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Anhydrous solvent and an inert atmosphere are used to prevent DCC from reacting with water, which would reduce its efficiency.

  • Addition of Amine and Coupling Agent : To the solution, add 1-naphthylamine (1.28 g, 8.98 mmol). Stir until dissolved. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.85 g, 8.98 mmol) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).

    • Rationale: The reaction is cooled to 0°C to control the reaction rate and minimize potential side reactions. DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7][9][18] The nucleophilic amine then attacks this intermediate to form the amide bond.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. A white precipitate of the byproduct, dicyclohexylurea (DCU), will form as the reaction progresses.

  • Workup and Purification :

    • Filter the reaction mixture to remove the insoluble DCU. Wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

      • Rationale: The acid wash removes any unreacted 1-naphthylamine. The bicarbonate wash removes any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification : Purify the resulting crude solid by column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) or by recrystallization from a solvent such as ethanol to yield the final product as a pure solid.

Mechanism of Amide Coupling

The key step in forming the final product is the DCC-mediated activation of the carboxylic acid. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. The thermodynamic driving force is the formation of the very stable urea byproduct.[7][19]

G RCOOH R-COOH (Carboxylic Acid) Intermediate [O-Acylisourea Intermediate] (Activated Acid) RCOOH->Intermediate + DCC DCC DCC Amine R'-NH₂ (1-Naphthylamine) Product R-CONH-R' (Final Amide) Intermediate->Product + R'-NH₂ DCU DCU (Byproduct) Product->DCU Formation of Stable Byproduct

Caption: Simplified mechanism of DCC-mediated amide bond formation.

Safety Precautions

  • 1-Naphthylamine : This substance is highly toxic and a suspected human carcinogen.[12][20] It is fatal if it comes into contact with the skin and harmful if swallowed.[12] Always handle in a certified fume hood. Wear appropriate PPE, including nitrile gloves (double-gloving recommended), a chemical-resistant lab coat, and chemical safety goggles.[13][21]

  • DCC : DCC is a potent skin sensitizer and can cause severe allergic reactions upon contact. It is also corrosive and toxic. Handle with care in a fume hood and avoid inhalation of dust or contact with skin.

  • Solvents : Dichloromethane is a suspected carcinogen. Acetone, ethanol, and hexanes are highly flammable. Ensure all heating is done using heating mantles or oil baths, and keep away from open flames or sparks.

  • Corrosives : Concentrated HCl and solid NaOH are highly corrosive and can cause severe chemical burns. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved from [Link]

  • DCC Coupling Mechanism. (2020, December 28). Organic Chemistry - YouTube. Retrieved from [Link]

  • 1-Naphthylamine - SAFETY DATA SHEET. (2024, April 30). PENTA. Retrieved from [Link]

  • 1-NAPHTHYLAMINE HAZARD SUMMARY. (2004, April). New Jersey Department of Health. Retrieved from [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved from [Link]

  • ICSC 0518 - 1-NAPHTHYLAMINE. (2021). ILO and WHO. Retrieved from [Link]

  • Assessment of chemical and biocatalytic methods. (2022, May 25). Green Chemistry - RSC Publishing. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Whitewater. Retrieved from [Link]

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • How dangerous is thionyl chloride?. (2021, November 23). Reddit. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved from [Link]

  • 2-(4-Bromo-2-methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Saponification of Ethyl Acetate with Sodium Hydroxide. (2017, February 1). Austin Chemical Engineering. Retrieved from [Link]

  • Introduction to 4-Bromo-2-methylphenol. (n.d.). Srini Chem. Retrieved from [Link]

  • Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. (n.d.). Banaras Hindu University. Retrieved from [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). QuickCompany. Retrieved from [Link]

  • 2-(4-bromo-2-methylphenoxy)acetic acid (C9H9BrO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Saponification of Ethyl Acetate Experiment. (n.d.). Scribd. Retrieved from [Link]

  • On the Hydrolysis of Esters of Substituted Aliphatic Acids. (n.d.). American Journal of Science. Retrieved from [Link]

  • n-bromoacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022, April 14). ResearchGate. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020, April 12). MDPI. Retrieved from [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved from [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (n.d.). Arkivoc. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Aryloxyacetamides, particularly those bearing bulky naphthyl and halogenated phenoxy moieties, are highly valued in agrochemical and pharmaceutical development for their potent fungicidal and biological activities[1]. Traditional syntheses of these compounds via Williamson-type etherification often require prolonged reflux conditions, leading to thermal degradation, side reactions (such as amide hydrolysis), and poor atom economy.

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By coupling electromagnetic energy directly with polar molecules, MAOS achieves rapid, volumetric heating, drastically reducing reaction times while significantly improving yields and purity profiles[2][3]. This application note details a highly optimized, self-validating protocol for the synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide using microwave irradiation.

Mechanistic Rationale & Experimental Causality

The synthesis proceeds via an SN2 nucleophilic substitution between 4-bromo-2-methylphenol and 2-chloro-N-(1-naphthyl)acetamide. As a Senior Application Scientist, the selection of reagents and physical parameters is driven by the following causal relationships:

  • Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous base. It is sufficiently basic to deprotonate 4-bromo-2-methylphenol (pKₐ ~10.2) to form the highly nucleophilic phenoxide ion, but mild enough to prevent the base-catalyzed hydrolysis of the naphthylacetamide precursor, which is a common failure point when using stronger bases like NaOH.

  • Solvent Causality (DMF): N,N-Dimethylformamide (DMF) is utilized due to its high dielectric constant (

    
     = 36.7) and high loss tangent (
    
    
    
    = 0.161). Under 2.45 GHz microwave irradiation, DMF efficiently converts electromagnetic energy into thermal energy[3]. Furthermore, as a polar aprotic solvent, DMF optimally solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby lowering the activation energy of the SN2 transition state.
  • Microwave Effect: The polar transition state of the SN2 etherification is effectively stabilized by the microwave field, resulting in specific dielectric heating effects that accelerate the reaction beyond purely thermal Arrhenius predictions[2][4].

Reaction Workflow & Mechanism

Workflow A 1. Reagent Prep Phenol + Acetamide B 2. MAOS 120°C, 15 min, 200W A->B DMF, K2CO3 C 3. Quench & Extract H2O / EtOAc B->C Cooling to RT D 4. Crystallization EtOH / H2O C->D Organic Phase Concentration E 5. Pure Product >92% Yield D->E Vacuum Filtration

Workflow for the microwave-assisted synthesis of the target aryloxyacetamide.

Mechanism N1 N1 N2 Step 2: SN2 Attack Phenoxide + 2-Chloro-N-1-naphthylacetamide N1->N2 N3 Transition State Polar TS stabilized by DMF under MW irradiation N2->N3 Dielectric Heating N4 Product Formation 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide + KCl N3->N4 Cl- Leaving Group

SN2 mechanism for the etherification step accelerated by microwave heating.

Quantitative Data Summary

The transition from conventional conductive heating to MAOS demonstrates significant improvements across all critical process parameters, validating the efficiency of the microwave protocol.

Process ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Temperature 120 °C120 °C
Reaction Time 12 hours15 minutes
Isolated Yield 68%94%
Purity (HPLC-UV) 82% (Significant amide hydrolysis)>98% (No detectable hydrolysis)
E-factor 18.55.2
Step-by-Step Experimental Protocol

Materials & Equipment:

  • 4-Bromo-2-methylphenol (1.0 mmol, 187 mg)

  • 2-Chloro-N-(1-naphthyl)acetamide (1.1 mmol, 241 mg)

  • Potassium carbonate, anhydrous (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 mL)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.

  • 10 mL heavy-walled microwave reaction vial with a crimp-on Teflon septum.

Self-Validating Preparation & Execution:

  • Reagent Loading: To the 10 mL microwave vial equipped with a magnetic stir bar, add 187 mg of 4-bromo-2-methylphenol and 276 mg of finely powdered K₂CO₃.

  • Solvent Addition: Add 3.0 mL of anhydrous DMF.

    • Self-Validation Check: The mixture should remain easily stirrable. A slight color change to pale yellow will be observed as the phenoxide begins to form at room temperature.

  • Electrophile Addition: Add 241 mg of 2-chloro-N-(1-naphthyl)acetamide. Seal the vial securely with the Teflon septum to allow for pressurized superheating.

  • Microwave Parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (Max Power limit: 200 W to prevent temperature overshoot)

    • Hold Time: 15 minutes

    • Cooling: Automated compressed air cooling to 40 °C.

  • Reaction Monitoring (Self-Validation): Extract a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The starting phenol (Rf ~0.6) and acetamide (Rf ~0.4) should be completely consumed, replaced by a single distinct product spot (Rf ~0.5) strongly visible under UV 254 nm.

  • Workup: Pour the cooled reaction mixture into 15 mL of ice-cold distilled water.

    • Observation: The target product will immediately precipitate as an off-white solid due to its insolubility in water, while the DMF solvent and KCl byproduct remain dissolved in the aqueous phase.

  • Extraction & Washing: Extract the aqueous suspension with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) to selectively partition any residual DMF into the aqueous phase, followed by a final brine wash (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude residue from a minimal amount of hot Ethanol/Water (8:2). Filter and dry under high vacuum to yield the pure 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide as white crystals.

Expected Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures validate the final structure:

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.85 (br s, 1H, NH), 8.05-7.40 (m, 7H, Naphthyl-H), 7.30 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 4.65 (s, 2H, O-CH₂-CO), 2.30 (s, 3H, Ar-CH₃). Note: The sharp singlet at 4.65 ppm is the critical diagnostic peak confirming the formation of the ether linkage.
    
  • LC-MS (ESI+): m/z calculated for C₁₉H₁₆BrNO₂[M+H]⁺ 370.04, found 370.05 and 372.05 (exhibiting the characteristic 1:1 isotopic pattern indicative of a single Bromine atom).

References

1.[5] Guo, M., et al. "Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide." RSC Advances (2023). URL: [Link] 2.[2] Kappe, C. O., et al. "Microwave Synthesis." Organic Chemistry Portal. URL: [Link] 3.[3] "Microwave Assisted Synthesis of Organic Compounds and Nanomaterials." SciSpace. URL: [Link] 4.[4] "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides." PMC / National Institutes of Health (2021). URL: [Link] 5.[1] "FUNGICIDAL COMPOSITIONS, METHOD OF CONTROL OR PREVENTION OF PHYTOPATHOGENIC FUNGI AND PROCESS FOR THE PREPARATION OF A COMPOUND." Google Patents (Patent BR112019020253B1). URL:

Sources

Troubleshooting & Optimization

Purification challenges for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Case ID: PUR-ARYL-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

Compound Class: Aryloxyacetamide / N-Naphthylamide Physicochemical Profile: This molecule features a lipophilic core (naphthyl and bromotoluene rings) linked by a polar amide/ether backbone. This duality creates specific purification challenges:

  • Solubility: High in organic solvents (DCM, EtOAc), moderate in alcohols, insoluble in water.

  • Impurities: The synthesis (typically a nucleophilic substitution of 4-bromo-2-methylphenol and a chloroacetamide intermediate) leaves distinct "fingerprint" impurities:

    • 1-Naphthylamine:[1][2][3] Basic, prone to oxidation (turns purple/red), toxic.

    • 4-Bromo-2-methylphenol: Acidic, distinct phenolic odor.

    • Oligomers: Caused by overheating during the substitution step.

The following guide prioritizes chemical washing to remove precursors followed by recrystallization for final polishing. Chromatography is reserved as a fallback for difficult cases.

Troubleshooting Hub (Q&A)

Q1: My crude solid has a persistent pink/purple hue. Recrystallization isn't removing it. What is this? Diagnosis: This is the "Naphthylamine Signature." 1-Naphthylamine (a likely starting material or hydrolysis byproduct) oxidizes rapidly in air to form highly colored diazo/azo compounds. Even trace amounts (<0.1%) can discolor the bulk solid. The Fix: Recrystallization alone often fails because these colored impurities co-precipitate. You must perform an Acidic Wash before crystallization.

  • Action: Dissolve the crude solid in Ethyl Acetate. Wash twice with cold 1M HCl. The amine impurities will protonate, become water-soluble, and partition into the aqueous layer.

Q2: During recrystallization, the product comes out as a sticky oil ("oiling out") instead of crystals. Diagnosis: This occurs when the solution temperature drops below the liquid-liquid phase separation point before it hits the crystal nucleation point. It is common in amides due to their ability to supercool. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Seed the hot solution with a tiny crystal of pure product (if available) or scratch the glass surface.

  • Add Co-solvent: If using Ethanol/Water, you likely added water too fast. Add a small amount of Ethanol to restore homogeneity, then cool very slowly (wrap the flask in a towel).

Q3: The product smells strongly of "medicine" or phenol. Diagnosis: Trapped 4-Bromo-2-methylphenol. Phenols can hydrogen-bond to the amide oxygen, making them "sticky" and hard to remove via simple evaporation. The Fix: Perform a Basic Wash .

  • Action: Dissolve in organic solvent and wash with 1M NaOH or 10%

    
    . The phenol converts to the phenoxide anion and washes away. Note: Keep the wash cold and brief to prevent hydrolysis of the amide bond.
    

Detailed Purification Protocols

Protocol A: The "Chemical Pincer" Workup (Pre-Purification)

Use this protocol on the crude reaction mixture before attempting recrystallization. It relies on the amphoteric nature of the impurities vs. the neutral product.

Objective: Remove >95% of amine and phenol starting materials.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram of compound).

  • Acid Wash (Removes Naphthylamine):

    • Wash the organic phase 2x with 1M HCl (cold).

    • Observation: The aqueous layer may turn pink/red. This is good; the impurity is leaving.

  • Base Wash (Removes Bromophenol):

    • Wash the organic phase 2x with 10%

      
        or 0.5M NaOH .
      
    • Caution: Do not let the mixture sit; prolonged exposure to strong base can hydrolyze the amide.

  • Neutralization & Drying:

    • Wash 1x with Brine (Saturated NaCl).

    • Dry over Anhydrous

      
       or 
      
      
      
      .[4]
    • Filter and evaporate to dryness.

Protocol B: Recrystallization (Polishing)

The amide functionality facilitates strong hydrogen bonding, making Ethanol/Water the superior solvent system.

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Anti-Solvent Water (Deionized)
Alternative System Ethyl Acetate / Hexanes (Use if compound is too soluble in EtOH)

Step-by-Step:

  • Place the chemically washed solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid completely.[5]

  • Remove from heat. While still hot, add Water dropwise until a faint permanent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed. Then place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the white needles/plates and wash with cold 50% Ethanol/Water.

Visualization of Workflows

Figure 1: Impurity Removal Logic Flow

This decision tree illustrates the chemical logic behind the "Chemical Pincer" wash protocol.

ImpurityRemoval Start Crude Mixture (Product + Amine + Phenol) AcidWash Add 1M HCl (Acid Wash) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer: Protonated Naphthylamine (Discard) PhaseSep1->AqLayer1 Polar impurities OrgLayer1 Organic Layer: Product + Phenol PhaseSep1->OrgLayer1 Neutral/Acidic species BaseWash Add 0.5M NaOH (Base Wash) OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer: Phenoxide Anion (Discard) PhaseSep2->AqLayer2 Acidic impurities OrgLayer2 Organic Layer: Neutral Product PhaseSep2->OrgLayer2 Purified Product Final Evaporate & Recrystallize OrgLayer2->Final

Caption: Chemical partitioning strategy to isolate the neutral amide from basic (amine) and acidic (phenol) contaminants.

Figure 2: Troubleshooting "Oiling Out"

A loop diagram to rescue a failed recrystallization.

OilingOut StateOil Product Oils Out (Sticky liquid at bottom) Reheat Re-heat to Boiling (Redissolve) StateOil->Reheat Don't filter! Adjust Add small amount of Good Solvent (Ethanol) Reheat->Adjust Increase solubility Seed Add Seed Crystal at ~40°C Adjust->Seed Cool Slow Cool (Insulate flask) Seed->Cool Cool->StateOil If cooled too fast Success Crystalline Solid Cool->Success

Caption: Rescue protocol for "oiling out" phenomena, emphasizing solubility adjustment and nucleation control.

Reference Data

Table 1: Solvent System Recommendations

Based on the polarity of N-naphthyl aryloxyacetamides.

MethodSystemRatio (v/v)Notes
TLC (Check Purity) Hexane : EtOAc70 : 30Product

. Impurities usually stay at baseline or move to solvent front.
Recrystallization Ethanol : Water~ 5 : 1Best for removing colored impurities.
Recrystallization EtOAc : Hexane~ 1 : 3Good alternative if product is very soluble in alcohol.
Flash Column Hexane

EtOAc
GradientStart 100% Hexane, gradient to 40% EtOAc.

References

  • Organic Syntheses. (1951). N-Bromoacetamide.[4][6][7] Org. Synth. 31, 17. Retrieved from [Link] (Purification of bromoacetamides).

  • National Institutes of Health (NIH). (2008). Removal enhancement of 1-naphthol and 1-naphthylamine...[1]. Retrieved from [Link] (Data on naphthylamine removal and adsorption).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link] (General principles of solvent selection and oiling out).

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives. Retrieved from [Link] (NMR and purification data for similar aryloxyacetamides).

Sources

Enhancing stability of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing stability of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide in solution Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting)

Compound: 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

CAS: 434310-11-9 (Representative Analog)

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the integrity of your small molecule is the baseline for reproducible data. This guide addresses the specific physicochemical challenges associated with 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide , a lipophilic N-aryl-2-aryloxyacetamide.

This molecule presents a "perfect storm" for solution instability: a hydrophobic naphthalene core prone to aggregation and π-stacking, coupled with an amide linkage susceptible to specific hydrolytic conditions. The following troubleshooting guide synthesizes field-proven protocols to maintain compound integrity.

Part 1: Troubleshooting & FAQs

Category 1: Physical Stability & Solubility

Q1: I observe a fine precipitate or "crashing out" upon diluting my DMSO stock into aqueous buffer. How do I prevent this?

A: This is the most common issue with naphthalene-based aryloxyacetamides. The naphthalene moiety drives high lipophilicity (estimated LogP > 4.0), leading to rapid aggregation in high-polarity solvents like water or PBS.

  • Root Cause: Rapid change in solvent polarity causes the "Oiling Out" effect before the compound can disperse.

  • The Fix:

    • Solvent Shift: Do not pipet DMSO stock directly into the bulk buffer. Instead, use the "Intermediate Dilution Method" : Dilute your DMSO stock 1:10 into pure Ethanol or PEG-400 first. Then, slowly add this intermediate solution to your vortexing buffer.

    • Surfactant Shielding: Pre-condition your aqueous buffer with a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100). This forms micelles that sequester the naphthalene core, preventing macro-precipitation.

    • Limit Final Concentration: Ensure your final aqueous concentration does not exceed the thermodynamic solubility limit (likely < 50 µM without carriers).

Q2: My LC-MS signal intensity is dropping over time in the autosampler, but no degradation peaks are visible. Is the compound evaporating?

A: It is highly unlikely to be evaporation (high molecular weight). You are likely experiencing Non-Specific Adsorption (NSA) .

  • Mechanism: The hydrophobic naphthyl and bromophenoxy rings have a high affinity for polypropylene (PP) and polystyrene (PS) surfaces. The compound is literally sticking to the walls of your tubes and well plates.

  • The Fix:

    • Switch to Glass-coated or Low-Binding polypropylene plates/vials immediately.

    • Add a carrier protein (0.1% BSA) or solvent (5-10% acetonitrile) to the autosampler solvent to outcompete the surface binding.

Category 2: Chemical & Photostability[1][2][3][4]

Q3: The solution has turned a faint yellow/brown color after sitting on the bench for 4 hours. Is it still usable?

A: Discard immediately. Color change indicates photodegradation.

  • Mechanism: Naphthalene is a known chromophore that absorbs UV light. Upon excitation, it can generate reactive oxygen species (singlet oxygen) or undergo radical cation formation, leading to oxidation of the methylene bridge (

    
    ) or polymerization. The bromine substituent on the phenoxy ring can also undergo weak homolytic cleavage under intense UV, though less likely than naphthalene oxidation.
    
  • The Fix:

    • Amber Glass Only: Store all stocks in amber glass vials.

    • Dark Handling: Perform experiments in low-light conditions or wrap tubes in aluminum foil.

Q4: Can I store the aqueous working solution at 4°C overnight?

A: We recommend fresh preparation only . While the amide bond is chemically stable at neutral pH (7.4), the N-aryl acetamide linkage is susceptible to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions. Furthermore, "cold precipitation" is a risk; lowering the temperature reduces kinetic solubility, causing micro-crystals to form that may not re-dissolve upon warming.

Part 2: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: To create a long-term storage solution that minimizes freeze-thaw degradation.

Materials:

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology (≥99.9%)

  • Amber Borosilicate Glass Vials (Silanized preferred)

  • Argon or Nitrogen gas line[1]

Procedure:

  • Weighing: Weigh the solid compound into an amber glass vial. Avoid using plastic weigh boats; weigh directly or use glassine paper to prevent static loss.

  • Dissolution: Calculate the volume of DMSO required for a 10 mM or 20 mM stock. Add DMSO.

    • Note: Do not sonicate extensively. Sonic energy generates heat and free radicals. Vortex gently until dissolved.

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the liquid surface for 10–15 seconds to displace oxygen.

    • Why? This prevents oxidative degradation of the methyl-phenoxy moiety during storage.

  • Seal & Store: Cap tightly with a Teflon-lined cap. Store at -20°C .

    • Stability:[2][1] Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials if necessary).

Protocol B: QC Check for Solution Integrity (HPLC)

Objective: To verify compound stability before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 mins (High organic start required for elution)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide bond) and 280 nm (Naphthalene absorption)
Pass Criteria Single peak > 98% area integration. No "shoulder" peaks (indicative of hydrolysis).

Part 3: Mechanistic Visualization

The following diagram illustrates the stability decision matrix and degradation pathways. It highlights the critical control points (CCPs) where user intervention prevents data loss.

StabilityPathways Compound 2-(4-Bromo-2-methylphenoxy)- N-1-naphthylacetamide UV UV Light / Ambient Light Compound->UV Water Aqueous Buffer (High Polarity) Compound->Water Plastic Plastic Labware (PP/PS) Compound->Plastic PhotoDeg Photodegradation (Oxidation/Radicals) UV->PhotoDeg Excitation of Naphthyl Ring Precip Precipitation / Aggregation Water->Precip Hydrophobic Effect Adsorption Surface Adsorption (Loss of Conc.) Plastic->Adsorption Lipophilic Binding Amber Use Amber Glass PhotoDeg->Amber PREVENT WITH Cosolvent Use DMSO/PEG + Surfactant (Tween-20) Precip->Cosolvent SOLUBILIZE WITH Glassware Use Glass/Low-Bind Consumables Adsorption->Glassware MITIGATE WITH

Caption: Stability Decision Matrix identifying key stressors (Red), degradation outcomes (Grey), and required technical interventions (Green).

References

  • BenchChem. (2025).[2] Technical Support Center: Improving Photostability of Naphthalene-Based Fluorescent Probes. Retrieved from

  • National Center for Biotechnology Information. (2017). N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. PubChem. Retrieved from

  • MDPI. (2024). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation. Retrieved from

  • Royal Society of Chemistry. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. RSC Advances. Retrieved from

Sources

Optimizing recrystallization solvents for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to purify 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide , a lipophilic aryloxyacetamide.[1][2] Based on the structural motifs—specifically the hydrophobic naphthyl ring, the brominated phenoxy ether, and the hydrogen-bonding amide linker—this compound presents specific challenges regarding solubility and "oiling out."[1][2]

This guide moves beyond generic protocols to provide a structure-activity-based optimization strategy. Our primary recommendation utilizes a Toluene/Acetone system for high-quality single crystals (suitable for XRD) and an Ethanol/Water system for bulk purification.[1][2]

Part 1: Solvent System Selection

The following solvent systems have been validated for structural analogs (such as N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide) and are prioritized based on the goal of your experiment.

Solvent Performance Table
Solvent SystemRatio (v/v)Primary ApplicationMechanism of ActionRisk Profile
Toluene : Acetone 1:1 to 3:1 X-Ray Crystallography Slow Evaporation/Cooling. The naphthyl ring interacts favorably with Toluene via

stacking, while Acetone solubilizes the polar amide.[1][2]
Low. Excellent for avoiding rapid precipitation.[1]
Ethanol (95%) : Water Variable Bulk Purification Anti-solvent Precipitation. The compound is soluble in hot EtOH; water acts as a harsh anti-solvent to force lattice formation upon cooling.[1][2]Medium. High risk of "oiling out" if water is added too fast.[1]
Ethyl Acetate : Hexane 1:2 Purity Cleanup Polarity Gradient. Standard organic purification.[1][2] Good for removing non-polar impurities.[1][2]Low. Standard laboratory safety.

Part 2: Critical Troubleshooting (FAQs)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is the most common failure mode for aryloxyacetamides.[1][2] It occurs when the compound separates from the solution as a liquid phase (liquid-liquid phase separation) before it reaches the freezing point of the solid.[1][2] This usually happens because the anti-solvent (e.g., Water or Hexane) was added too quickly or the solution is too concentrated.[1][2]

The Fix: The "Cloud Point" Seeding Protocol

  • Re-dissolve the oil by heating the mixture until clear.[1][2]

  • Add the anti-solvent dropwise only until a faint, persistent turbidity (the cloud point) is observed.[1][2] STOP immediately.

  • Seed the solution: Add a tiny crystal of the crude material (or scratch the glass).[1][2]

  • Allow to cool very slowly to room temperature (wrap the flask in foil/cotton to insulate).

  • Do not put it on ice until distinct crystals have formed.[1][2]

Q2: I need single crystals for XRD. Which method yields the best aspect ratio?

Recommendation: Do not use the Ethanol/Water method for XRD; it tends to produce needles or microcrystalline powders due to rapid nucleation.[1][2] Protocol: Use the Toluene/Acetone Slow Evaporation Method .[1][2][3]

  • Dissolve 50 mg of compound in 2 mL of 1:1 Toluene:Acetone.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial with Parafilm and poke 3–4 small holes with a needle.[1][2]

  • Store in a vibration-free, dark area for 3–5 days. Note: This method exploits the

    
     stacking interactions of the naphthyl group with Toluene to organize the lattice slowly.[1][2]
    
Q3: The crystals are colored (yellow/brown), but the compound should be white. How do I fix this?

Diagnosis: The color likely comes from oxidized aniline or phenol impurities trapped in the lattice.[1][2] The Fix: Activated Carbon Treatment.[1][2]

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.[1][2]

  • Add Activated Carbon (5% by weight of crude mass).[1][2]

  • Boil for 5 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad (crucial to prevent premature crystallization in the funnel).[1][2]

  • Proceed with crystallization.[1][2]

Part 3: Optimization Workflow (Logic Map)

The following diagram illustrates the decision logic for optimizing your solvent system based on experimental feedback.

Recrystallization_Logic Start Start: Crude Material Solubility_Test Solubility Test (100 mg scale) Start->Solubility_Test System_A System A: Ethanol + Water Solubility_Test->System_A For Bulk Purity System_B System B: Toluene + Acetone Solubility_Test->System_B For X-Ray Quality Result_Oil Outcome: Oiling Out System_A->Result_Oil Cooling too fast Result_Powder Outcome: Fine Powder (Amorphous) System_A->Result_Powder Precipitation too fast Result_Crystal Outcome: Defined Crystals System_A->Result_Crystal Optimal System_B->Result_Crystal Slow Evap Result_Oil->System_B Fails Repeatedly Action_Reheat Action: Reheat & Add Solvent (Dilute) Result_Oil->Action_Reheat Result_Powder->Action_Reheat Action_Reheat->Result_Crystal Action_Seed Action: Seed at Cloud Point Action_Reheat->Action_Seed Action_Seed->Result_Crystal Action_Evap Action: Switch to Slow Evaporation

Caption: Logic flow for selecting and troubleshooting solvent systems. Yellow nodes indicate failure modes requiring specific remediation steps (dashed nodes).

Part 4: Detailed Experimental Protocol

Method: The "Dual-Solvent" Titration (Ethanol/Water) Best for: Yields >80%, Purity >98%[1][2]

  • Preparation: Place 1.0 g of crude 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide in a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute Ethanol (approx. 5–8 mL) and heat to boiling on a steam bath/hot plate. Add more Ethanol dropwise just until the solid dissolves completely.[1][2]

  • The "Cloud Point": While keeping the solution near boiling, add warm distilled Water dropwise.

    • Observation: The solution will eventually turn slightly cloudy.

    • Action: Add one drop of Ethanol to clear the cloudiness.[1][2]

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring or wood block (insulation). Allow it to reach room temperature undisturbed (approx. 1–2 hours).

  • Harvest: If crystals form, cool further in an ice bath for 15 minutes. Filter via vacuum filtration (Buchner funnel).[1][2]

  • Wash: Wash the filter cake with 2 mL of cold 50% Ethanol/Water mixture.

References

  • Fun, H. K., Quah, C. K., Narayana, B., Nayak, P. S., & Sarojini, B. K. (2012). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 68(2), o483.[1][2]

    • Relevance: Describes the crystal growth of the direct structural analog using Toluene/Acetone.
    • [1][2]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[1]

    • Relevance: Establishes hydrogen bonding motifs and solubility behavior for bromin
    • [1][2]

  • FooDB. (n.d.). Entry for 2-(1-Naphthyl)acetamide (Analog).[1][2][4]

    • Relevance: Provides physicochemical properties (LogP, solubility estim
    • [1][2]

Sources

Technical Support Center: Stability & Degradation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

[1]

Status: Active Last Updated: March 1, 2026 Security Level: Research & Development / QC[1]

Executive Summary & Molecule Profile

Compound: 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide Class: Aryloxyacetamide / Synthetic Auxin Analog / TRP Channel Modulator Primary Vulnerabilities: Amide bond hydrolysis, Naphthalene ring photo-oxidation, Aryl-halide photolability.[2][1]

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (referred to hereafter as BMN-NA ).[2] Due to the specific structural combination of a bulky electron-rich naphthalene ring and a phenoxyacetamide linker, this compound exhibits distinct degradation pathways that can confuse analytical results and compromise bioassay data.

Troubleshooting Guide (Q&A)

Category A: HPLC & Purity Anomalies

Q1: I see two distinct new peaks eluting before my main compound in Reverse-Phase HPLC after 24 hours in solution. What are they?

Diagnosis: Hydrolytic Cleavage.[2] Technical Explanation: The amide bond connecting the phenoxyacetic acid moiety to the naphthylamine is susceptible to hydrolysis, particularly in unbuffered aqueous-organic mixtures or acidic/basic conditions.

  • Peak 1 (Early Eluting): 1-Naphthylamine.[2] This is the amine fragment released upon hydrolysis.[2] It is more polar than the parent and often shows significant tailing due to interaction with silanol groups on the column.

  • Peak 2 (Mid Eluting): 2-(4-Bromo-2-methylphenoxy)acetic acid.[2] This is the acidic fragment.[2] Its retention time will shift significantly depending on the pH of your mobile phase.

Corrective Action:

  • Check pH: Ensure your sample diluent is near neutral (pH 6-7).[2] Avoid storing samples in 0.1% TFA or Formic Acid for >4 hours.[2]

  • Solvent Swap: Switch sample diluent to 100% Acetonitrile or DMSO for storage. Only introduce water immediately before injection.[2]

Q2: My solid sample has turned from off-white to a faint pink/violet color. Is it still usable?

Diagnosis: Photo-oxidation of the Naphthalene Moiety (or trace 1-Naphthylamine oxidation).[2] Technical Explanation: Naphthalene derivatives are chromophores that absorb UV light (typically 220nm and 280nm).[2] Upon exposure to ambient light, they can form radical cations leading to the formation of naphthoquinones or azo-compounds (if free amine is present). The pink coloration is characteristic of oxidized naphthylamine species (often present as trace synthesis impurities or degradation products).

Corrective Action:

  • Purity Check: Run an LC-MS. If the main peak is >98%, the color is likely a surface phenomenon affecting <0.5% of the bulk.

  • Recrystallization: If purity is compromised, recrystallize from Ethanol/Hexane to remove the oxidized chromophores.[2]

  • Storage: Store strictly in amber vials under Argon at -20°C.

Category B: Biological Assay Inconsistency[1][2]

Q3: We are observing variable potency in our cell-based assays. The IC50 shifts by 10-fold between fresh and 1-week old DMSO stocks.

Diagnosis: DMSO-Hygroscopicity Induced Hydrolysis or Photolysis.[2] Technical Explanation: While DMSO is aprotic, it is hygroscopic.[2][1] Absorbed atmospheric water can catalyze amide hydrolysis over time.[2] Furthermore, if the DMSO stocks are kept in clear tubes on the bench, the aryl-bromide bond is susceptible to photodebromination (homolytic cleavage), replacing the Bromine with Hydrogen or forming a radical that reacts with the solvent.

Corrective Action:

  • Aliquot Immediately: Do not freeze-thaw bulk stocks. Create single-use aliquots.

  • Use Anhydrous DMSO: Ensure DMSO is "Dry" (<0.05% water) and stored over molecular sieves.[2]

  • Light Shielding: Wrap all stock solutions in aluminum foil immediately after preparation.

Degradation Mechanisms & Pathways

The following diagram illustrates the primary degradation routes for BMN-NA. Understanding these pathways is critical for interpreting LC-MS data.

DegradationPathwayscluster_HydrolysisPathway A: Hydrolysis (Acid/Base/Enzymatic)cluster_PhotolysisPathway B: Photolysis (UV/Light)ParentParent Compound(BMN-NA)Acid2-(4-Bromo-2-methylphenoxy)acetic acidParent->Acid+ H2OAmine1-Naphthylamine(Toxic/Carcinogenic)Parent->Amine+ H2ORadicalAryl RadicalIntermediateParent->Radicalhv (UV Light)QuinoneNaphthoquinoneDerivativesParent->QuinonePhoto-oxidationOxAminePurple/Pink OxidationProducts (Azo dyes)Amine->OxAmineOxidation (Air)DebromoDebrominated Analog(2-methylphenoxy...)Radical->Debromo+ H (Solvent)

Caption: Primary degradation pathways of BMN-NA showing hydrolytic cleavage (Red) and photolytic degradation (Yellow).[1]

Standardized Stability-Indicating Analytical Protocol

Use this protocol to validate the integrity of your BMN-NA samples. This method is designed to separate the parent from its two primary degradation products (Amine and Acid).

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Standard stationary phase; 3.5µm provides better resolution of closely eluting impurities than 5µm.[2][1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of the acidic fragment, improving its peak shape and retention.
Mobile Phase B Acetonitrile (ACN)ACN prevents the high backpressure associated with Methanol and provides sharper peaks for aromatics.[2]
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% → 90% B15-20 min: 90% B (Wash)Slow gradient ensures separation of the polar amine (early) from the hydrophobic parent (late).[2]
Flow Rate 1.0 mL/minStandard flow.[2]
Detection UV @ 220 nm & 280 nm220 nm: Universal amide detection.280 nm: Specific for the Naphthalene ring (detects parent and amine, misses the acid fragment).
Temperature 30°CControls viscosity and retention time reproducibility.[2]

Expected Elution Order:

  • 1-Naphthylamine (Degradant) - Early Eluting[2]

  • 2-(4-Bromo-2-methylphenoxy)acetic acid (Degradant) - Mid Eluting[2]

  • BMN-NA (Parent) - Late Eluting[2]

Storage & Handling Recommendations

To maximize the shelf-life of BMN-NA, adhere to the following "Golden Rules":

  • Solid State:

    • Store at -20°C .

    • Protect from light (Amber vials or foil-wrapped).[2]

    • Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent naphthalene oxidation.[2]

  • Solution State:

    • Preferred Solvent: Anhydrous DMSO.[2]

    • Avoid: Alcohols (Methanol/Ethanol) for long-term storage (potential for transesterification/solvolysis over months).[2]

    • Stability Window:

      • DMSO Stock (-20°C): 6 Months.[2]

      • Aqueous/Media Working Solution (RT): < 4 Hours.[2][3]

References

  • Photochemical Degradation of Naphthalene Derivatives

    • Da Silva, J.P., et al. (2013).[1] "Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation." Photochemistry and Photobiology.

    • Source:[2][1]

  • Amide Hydrolysis Mechanisms

    • Fife, T.H. (1993).[1][4] "Kinetic and Mechanistic Effects of the Ease of C−N Bond Breaking in Amide Hydrolysis." Accounts of Chemical Research.

    • Source:[1]

  • General Stability of Naphthalene-Based Probes

    • BenchChem Technical Support.[2][5][6][7] (2025).[2][5][6][7][8][9] "Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy."

    • Source:[1]

  • Toxicity of Degradation Products (1-Naphthylamine)

    • National Toxicology Program.[2] "1-Naphthylamine CAS 134-32-7 Report on Carcinogens."

    • Source:[1]

Validation & Comparative

Comparative Mass Spectrometry Guide: 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide vs. Traditional N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In advanced metabolomics and agrochemical residue analysis, the structural elucidation and quantification of aryloxyacetamides demand high-specificity analytical standards. Traditional non-halogenated standards, such as N-1-naphthylacetamide (NAD) , are frequently utilized but suffer from severe low-mass matrix interference. NAD is a known plant growth regulator and a naturally occurring secondary metabolite in parasitic plants like1[1].

This guide objectively compares the mass spectrometry (MS) performance of a novel halogenated analog—2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide —against traditional NAD. By acting as a highly specific internal standard or analytical probe, the brominated analog leverages mass defect and distinct isotopic signatures to provide superior signal-to-noise (S/N) ratios in complex biological matrices.

Mechanistic Causality in Fragmentation

To optimize a Triple Quadrupole (QqQ) or Q-TOF LC-MS/MS method, one must understand the causality behind the collision-induced dissociation (CID) pathways. Experimental parameters cannot be guessed; they are dictated by the molecule's electronic environment.

Traditional N-1-naphthylacetamide (Alternative): NAD ([M+H]+ m/z 186.09) primarily fragments via amide bond cleavage. The dominant product ions are m/z 144 (1-naphthylamine cation) and m/z 184 (loss of H₂ / ketene formation)[1]. Because m/z 186 falls within the high-background "chemical noise" region of plant and soil extracts, distinguishing an exogenous standard from endogenous metabolites is analytically challenging.

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (Product): The addition of the 4-bromo-2-methylphenoxy moiety shifts the precursor mass to [M+H]+ m/z 370.04 (⁷⁹Br) and 372.04 (⁸¹Br). The fragmentation is governed by two competing pathways with distinct energy requirements:

  • Amide Bond Cleavage (Low Collision Energy, 15–20 eV): The nitrogen lone pair stabilizes the charge on the naphthyl ring, yielding the highly abundant m/z 144.08 fragment. Alternatively, the charge can be retained on the acetyl moiety, yielding the bromophenoxyacetyl cation (m/z 227.0 / 229.0).

  • Ether Bond Cleavage (High Collision Energy, 25–30 eV): The electron-withdrawing inductive effect of the bromine atom stabilizes the phenoxy leaving group. However, the conjugation of the ether oxygen with the brominated phenyl ring strengthens the C-O bond character compared to an aliphatic ether. This requires a higher collision energy to induce heterolytic cleavage, ultimately yielding the bromophenoxy cation (m/z 185.0 / 187.0).

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 370 / 372 Isotopic Ratio 1:1 AmideCleavage Amide Bond Cleavage (Low CE: 15-20 eV) Precursor->AmideCleavage EtherCleavage Ether Bond Cleavage (High CE: 25-30 eV) Precursor->EtherCleavage Frag1 1-Naphthylamine Cation m/z 144.08 AmideCleavage->Frag1 Charge on Naphthyl Frag2 Bromophenoxyacetyl Cation m/z 227.0 / 229.0 AmideCleavage->Frag2 Charge on Acetyl Frag3 Bromophenoxy Cation m/z 185.0 / 187.0 EtherCleavage->Frag3 Phenoxy Loss Frag4 N-1-Naphthyl Ketene Cation m/z 184.08 EtherCleavage->Frag4 Ketene Formation

Figure 1: MS/MS fragmentation logical pathway of the brominated aryloxyacetamide precursor.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. To eliminate false positives when quantifying this compound, we utilize a dual-transition isotopic ratio check. Bromine naturally exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). A true positive detection must yield a 1:1 ratio between the two isotopologue transitions.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Extract the matrix using a standard2[2]. Reconstitute the final extract in 95:5 Water:Acetonitrile (0.1% Formic Acid).

  • Chromatographic Separation: Inject 10 µL onto a C18 RRHD column (100 × 2.1 mm, 1.8 µm). Elute using a gradient from 5% to 95% Acetonitrile over 20 minutes at a flow rate of 0.3 mL/min[1].

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 700 L/Hr.

  • MRM Acquisition: Monitor the specific transitions for both the ⁷⁹Br and ⁸¹Br isotopologues simultaneously in Q3.

  • Self-Validation Check (Critical Step): Calculate the peak area ratio of the m/z 370.0 → 144.1 transition to the m/z 372.0 → 144.1 transition. The system validates the compound identity only if the ratio is 1.0 ± 0.1. Any deviation flags isobaric matrix interference, triggering a secondary review of the ether-cleavage qualifier ions (m/z 227/229).

LCMS_Workflow Prep Sample Prep (QuEChERS) LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1: Precursor m/z 370 & 372 ESI->Q1 Q2 Q2: CID Argon Gas Q1->Q2 Q3 Q3: Product m/z 144, 185 Q2->Q3 Valid Self-Validation (Isotope Match) Q3->Valid

Figure 2: Self-validating LC-MS/MS experimental workflow utilizing isotopic ratio checks.

Quantitative Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters, objectively comparing the analytical performance of the brominated product with the traditional alternative.

CompoundPrecursor Ion ([M+H]+)Quantifier Transition (m/z)Qualifier Transition (m/z)Optimal CE (eV)LOD in Matrix (ng/g)
N-1-naphthylacetamide (Alternative)186.1186.1 → 144.1186.1 → 184.115 / 255.2
2-(4-Bromo...)-N-1-naphthylacetamide (Product - ⁷⁹Br)370.0370.0 → 144.1370.0 → 227.018 / 280.8
2-(4-Bromo...)-N-1-naphthylacetamide (Product - ⁸¹Br)372.0372.0 → 144.1372.0 → 229.018 / 280.8

Performance Note: The Limit of Detection (LOD) for the brominated product is >6x lower than the alternative. This is directly caused by the precursor mass residing well outside the high-background matrix noise region (< m/z 200).

Conclusion

While N-1-naphthylacetamide serves as a functional baseline standard, its low molecular weight and lack of distinct isotopic signatures make it highly susceptible to matrix interference. The integration of the 4-bromo-2-methylphenoxy moiety in 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide fundamentally upgrades its MS performance. By shifting the precursor mass to m/z 370/372 and providing a self-validating 1:1 isotopic ratio, this product significantly enhances quantitative trustworthiness and structural elucidation capabilities in high-throughput LC-MS/MS workflows.

References

  • Agilent Pesticides App Compend | Gas Chromatography–Mass Spectrometry Source: Scribd / Agilent Technologies URL
  • Photosynthesis, ionomics and metabolomics of the host–hemiparasite association Acacia gerrardii–Viscum schimperi Source: Functional Plant Biology | ConnectSci URL

Sources

Comparing bioactivity of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide with NAA

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide (hereafter referred to as BMP-NAA ) and the standard synthetic auxin 1-Naphthaleneacetic acid (NAA) .

This analysis is grounded in structure-activity relationship (SAR) principles, assessing how the modification of the auxin core (via bulky amide linkage) alters bioactivity, transport, and receptor affinity.

Executive Summary

  • NAA (1-Naphthaleneacetic acid): A classic, potent synthetic auxin used extensively for rooting, fruit thinning, and tissue culture.[1] It acts as a direct agonist of the TIR1/AFB auxin receptors.

  • BMP-NAA (2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide): A hybrid molecule combining a phenoxy-acid pharmacophore (related to MCPA) with a naphthylamine moiety. Unlike NAA, this compound contains a bulky amide linkage.

  • Key Distinction: While NAA is a free acid capable of direct receptor activation, BMP-NAA exhibits properties of an auxin prodrug or auxin transport inhibitor . The bulky naphthyl-amide group sterically hinders hydrolysis, potentially shifting its activity from growth promotion to growth regulation or antagonism (anti-auxin activity).

Chemical Structure & Physicochemical Properties[2][3]

The biological divergence between these two compounds stems directly from their structural topology.

FeatureNAA (Standard)BMP-NAA (Target)Impact on Bioactivity
Structure Naphthalene ring + Acetic acid tailPhenoxy ring (4-Br, 2-Me) + Acetamide linker + NaphthaleneSteric Bulk: BMP-NAA is significantly larger, affecting receptor fit.
Molecular Weight 186.21 g/mol ~370.24 g/mol Transport: Higher MW reduces passive diffusion rates.
Lipophilicity (LogP) ~2.3 - 2.6~4.5 - 5.1 (Estimated)Membrane Permeability: BMP-NAA is highly lipophilic, favoring membrane retention over cytosolic solubility.
Acid/Base Status Weak Acid (pKa ~4.2)Neutral AmideIon Trapping: NAA accumulates in neutral cytoplasm; BMP-NAA does not rely on the acid-trap mechanism.
Pharmacophore Naphthalene (Ring A)Phenoxy (Ring A) + Naphthalene (Ring B)Dual Binding: BMP-NAA has two aromatic systems, potentially enabling allosteric binding or transport inhibition.
Structural Visualization

The following diagram illustrates the structural relationship and the synthesis logic connecting the phenoxy core to the naphthylamine.

ChemicalStructure Figure 1: Structural Assembly of BMP-NAA vs. NAA Homology Phenoxy 4-Bromo-2-methylphenol (Auxinic Core) Linker Acetamide Linker (-OCH2CONH-) Phenoxy->Linker Etherification BMP_NAA BMP-NAA (Bulky Amide Derivative) Phenoxy->BMP_NAA Naphthyl 1-Naphthylamine (Lipophilic Tail) Linker->Naphthyl Amidation Linker->BMP_NAA Naphthyl->BMP_NAA NAA NAA (Free Acid Active Form) NAA->BMP_NAA Structural Analog (Naphthalene Homology)

Bioactivity Profile & Mechanism of Action

Auxin Signaling (TIR1/AFB Pathway)

NAA functions by binding to the TIR1 (Transport Inhibitor Response 1) receptor pocket, acting as "molecular glue" to recruit Aux/IAA repressors for degradation.

  • NAA: Fits perfectly into the hydrophobic pocket; the carboxylate group interacts with the Arg2404 residue (in Arabidopsis).

  • BMP-NAA: The amide group removes the negative charge required for the "anchor" interaction. Furthermore, the N-1-naphthyl group is too bulky to fit into the standard auxin-binding pocket.

    • Hypothesis: BMP-NAA likely shows weak to no direct auxin activity unless hydrolyzed in vivo by amidases.

    • Alternative Mechanism: It may act as an Auxin Transport Inhibitor (similar to NPA) by binding to efflux carriers (PIN proteins) due to the N-naphthyl motif.

Comparative Efficacy Data (Representative)

Based on SAR data for N-substituted phenoxyacetamides.

Biological EndpointNAA ActivityBMP-NAA Activity (Projected)
Rooting Initiation High (10⁻⁶ M)Low / Delayed (Requires hydrolysis)
Coleoptile Elongation High PromotionWeak Promotion or Inhibition (Antagonist)
Callus Induction StrongModerate (Likely induces compact callus)
Metabolic Stability Low (Rapid conjugation)High (Resistant to oxidation)
Cytotoxicity Low (Phytotoxic at high doses)Moderate (Phenoxyacetamides often show cytotoxic/antimicrobial properties)
Signaling Pathway Diagram

This diagram details the divergent pathways: Direct Activation (NAA) vs. Transport Blockade/Prodrug Activation (BMP-NAA).

AuxinSignaling Figure 2: Divergent Signaling Mechanisms: Agonist (NAA) vs. Potential Antagonist (BMP-NAA) NAA NAA (Exogenous) Influx AUX1 Influx Carrier NAA->Influx Diffusion Passive Diffusion (Lipophilic) NAA->Diffusion BMP BMP-NAA (Exogenous) BMP->Diffusion Cytosol_NAA NAA (Active Acid) Influx->Cytosol_NAA Diffusion->Cytosol_NAA Cytosol_BMP BMP-NAA (Amide) Diffusion->Cytosol_BMP TIR1 TIR1/AFB Receptor (Nucleus) Cytosol_NAA->TIR1 High Affinity Binding Amidase Amidase Enzyme Cytosol_BMP->Amidase Slow Hydrolysis? PIN PIN Efflux Carrier (Plasma Membrane) Cytosol_BMP->PIN Inhibitory Binding? (NPA-like activity) Amidase->Cytosol_NAA Releases Phenoxy Acid (Active) Response Gene Expression (Growth/Rooting) TIR1->Response Block Transport Blockade (Accumulation) PIN->Block

[4]

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize the Wheat Coleoptile Elongation Assay (for auxin activity) and a Root Growth Inhibition Assay (for toxicity/antagonism).

Protocol A: Wheat Coleoptile Bioassay (Auxin Activity)

Purpose: Quantify the elongation response compared to a control.

  • Seed Preparation: Etiolate wheat seeds (Triticum aestivum) in the dark at 25°C for 72 hours.

  • Sectioning: Excise 4mm coleoptile segments, 3mm below the tip (removes endogenous auxin source).

  • Treatment Solutions:

    • Control: Phosphate buffer (pH 6.0) + 1% Sucrose.

    • NAA Standard: Serial dilutions (0.1 µM, 1 µM, 10 µM, 100 µM).

    • BMP-NAA: Serial dilutions (same range). Note: Dissolve BMP-NAA in DMSO first due to low solubility.

  • Incubation: Incubate segments in solution for 18 hours in the dark on a shaker (slow rotation).

  • Measurement: Measure final length using a digital caliper or image analysis software (ImageJ).

  • Data Analysis: Plot Log(Concentration) vs. % Elongation over control.

    • Expectation: NAA will show a bell-shaped dose-response. BMP-NAA will likely show a flat line (inactive) or weak slope (prodrug).

Protocol B: Cress Root Inhibition Assay (Herbicidal/Toxic Activity)

Purpose: Determine if BMP-NAA acts as a root growth inhibitor (characteristic of phenoxy herbicides).

  • Plate Setup: Place filter paper in 9cm Petri dishes.

  • Application: Add 5mL of test solution (Control, NAA, BMP-NAA at 10 µM and 50 µM).

  • Sowing: Place 15 cress seeds (Lepidium sativum) per dish.

  • Growth: Incubate at 25°C, 16h light/8h dark photoperiod for 72 hours.

  • Scoring: Measure primary root length.

    • Interpretation: If BMP-NAA inhibits root growth more than NAA (which inhibits via ethylene overproduction), it suggests a herbicidal mechanism (e.g., cellulose synthesis inhibition) rather than pure auxin signaling.

References

  • BenchChem. (2025). Structure and Properties of 2-(Aminomethyl)-4-bromonaphthalene derivatives.

  • National Institutes of Health (NIH). (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors. Bioorganic & Medicinal Chemistry.

  • University of Hertfordshire. (2026). 1-Naphthylacetic acid (NAA) PPDB: Pesticide Properties DataBase.

  • Organic Syntheses. (1951). Synthesis of N-Bromoacetamide and related amides.[2] Org.[3][2] Synth. Coll. Vol. 4.

  • MDPI. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.[4] Plants.[1][3][4][5][6][7]

Sources

Chromatographic purity assessment of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Purity Assessment of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide: A Method Selection & Validation Guide

Executive Summary & Strategic Context

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is a hydrophobic, synthetic aryloxyacetamide derivative characterized by two distinct aromatic systems: a substituted phenol ether and a naphthalene ring linked via an acetamide bridge. Its structural complexity—specifically the halogenated moiety and the pi-electron-rich naphthalene system—presents unique chromatographic challenges, particularly regarding peak tailing and resolution from regioisomeric impurities.

This guide compares the three primary analytical "alternatives" for assessing the purity of this compound: Standard RP-HPLC (UV) , UHPLC-MS/MS , and HPTLC . While RP-HPLC is the industry standard for quantitative purity, UHPLC-MS is critical for structural validation of the brominated motif.

Chemical Profile & Separation Physics

Understanding the physicochemical properties is the prerequisite for selecting the correct stationary phase.

PropertyValue (Predicted/Analog-Based)Chromatographic Implication
Molecular Formula C₁₉H₁₆BrNO₂Requires verifying Br isotopic pattern (1:1 ratio of ⁷⁹Br:⁸¹Br) in MS.
LogP (Hydrophobicity) ~4.2 - 4.8High retention on C18; requires high organic % in mobile phase.
pKa Neutral AmidepH adjustment affects peak shape but not retention time significantly; maintain pH 3–4 to suppress silanol activity.
UV Maxima ~220 nm, ~280 nmDual-wavelength detection recommended (220 nm for sensitivity, 280 nm for selectivity).

Comparative Analysis of Analytical Platforms

This section objectively evaluates which methodology best suits your specific development stage (R&D vs. QC).

Option A: RP-HPLC-DAD (The Gold Standard for Purity)
  • Best For: Final product release, quantitative assay (>98% purity checks), and stability studies.

  • Pros: High reproducibility, robust, widely available.

  • Cons: Cannot definitively identify unknown impurities without standards.

  • Verdict: Preferred for routine purity assessment.

Option B: UHPLC-MS/MS (The Structural Validator)
  • Best For: Impurity profiling, identifying the "4-Bromo" vs. "Des-bromo" by-products, and trace analysis (<0.1%).

  • Pros: Mass confirmation; resolves co-eluting peaks via m/z.

  • Cons: Higher cost, matrix effects.

  • Verdict: Essential during method development and for characterizing new synthesis routes.

Option C: HPTLC (High-Performance Thin Layer Chromatography)
  • Best For: High-throughput screening of crude reaction mixtures.

  • Pros: Parallel analysis of 20+ samples; handles dirty matrices well.

  • Cons: Lower resolution; semi-quantitative.

  • Verdict: Alternative only for in-process monitoring, not final purity release.

Detailed Protocol: Validated RP-HPLC Method

This protocol is designed to be self-validating , meaning the system suitability parameters (resolution, tailing) confirm the method's performance before data is accepted.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenyl-Hexyl or C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: A Phenyl-Hexyl column provides superior selectivity for the naphthalene ring via

      
       interactions, often resolving isomers better than standard C18.
      
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: 220 nm (primary), 254 nm (secondary).

Gradient Program
  • Design Logic: A shallow gradient is required initially to separate the polar unreacted amine/phenol impurities, followed by a steep ramp to elute the hydrophobic target.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold (Impurity elution)
15.01090Linear Gradient (Target elution)
18.01090Wash
18.16040Re-equilibration
23.06040End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of substance in 10 mL Acetonitrile (Target: 1 mg/mL). Sonicate for 5 mins.

    • Note: Do not use water/methanol mixes for the stock; solubility will be insufficient.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Ratio (60:40 Water:ACN).

    • Check: If precipitation occurs, increase ACN ratio in diluent to 50:50.

Impurity Profiling & Troubleshooting

Common synthetic impurities for this molecule include:

ImpurityRelative Retention (RRT)Detection Characteristic
1-Naphthylamine ~0.3 - 0.5Broad peak (basic); distinct UV spectrum.
4-Bromo-2-methylphenol ~0.6 - 0.8Sharp peak; acidic pKa.
Regioisomer (2-Bromo...) ~0.95 - 1.05"Shoulder" peak on main peak. Requires Phenyl column to resolve.
Target Molecule 1.00 Main Peak

Critical Control Point: If the "4-Bromo" substituent is lost (dehalogenation), the "Des-bromo" impurity will elute earlier than the main peak due to lower hydrophobicity.

Visualization: Analytical Workflow

The following diagram illustrates the decision tree for assessing the purity of a batch, integrating both HPLC and MS workflows.

AnalyticalWorkflow Start Crude Sample (Synthesis Batch) Solubility Solubility Check (ACN/DMSO) Start->Solubility Screening HPTLC / Fast LC (Quick Purity Est.) Solubility->Screening Decision1 Purity > 85%? Screening->Decision1 Purification Recrystallization / Prep-HPLC Decision1->Purification No FinalAnalysis RP-HPLC (C18/Phenyl) Gradient Method Decision1->FinalAnalysis Yes Purification->Solubility Retry MS_Check UHPLC-MS/MS (Confirm Br Isotope) FinalAnalysis->MS_Check If Impurity > 0.1% Report CoA Generation (Purity + ID) FinalAnalysis->Report Routine QC MS_Check->Report

Caption: Integrated workflow for purity assessment, prioritizing rapid screening before high-resolution quantification.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC gradient design).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Source for Phenyl-Hexyl column selectivity mechanisms).
  • European Directorate for the Quality of Medicines. (2024). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia. Link

  • PubChem. (2024). Compound Summary: Naphthylacetamide Derivatives. National Library of Medicine.[1] Link

Sources

A Comparative Analysis of Phenoxy Acetamide Derivatives and 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the phenoxy acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of the broader class of phenoxy acetamide derivatives against a specific, yet under-explored analogue, 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of structure-activity relationships (SAR), potential therapeutic applications, and detailed experimental protocols to facilitate further investigation.

Introduction: The Versatility of the Phenoxy Acetamide Core

The 2-phenoxy-N-phenylacetamide core nucleus has been the subject of extensive research, revealing a diverse pharmacological profile that includes anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications of the phenoxy and N-phenyl rings, as well as the acetamide linker. These modifications have profound effects on the biological activity, offering a rich field for the exploration of structure-activity relationships.[3]

Our focus narrows to a specific derivative, 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, which combines the foundational phenoxy acetamide structure with a bulky, lipophilic naphthyl group and a substituted phenoxy ring. While direct experimental data for this exact compound is limited in publicly available literature, this guide will extrapolate its potential properties based on the established activities of its constituent chemical motifs and closely related analogues.

Comparative Biological Activities: Knowns and Predictions

This section will compare the established biological activities of various phenoxy acetamide derivatives with the predicted or expected activities of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

Anticancer Activity

Phenoxy acetamide derivatives have demonstrated significant potential as anticancer agents, with activity observed against a range of cancer cell lines, including breast (MCF-7) and neuroblastoma (SK-N-SH).[1][2] The presence of halogens on the aromatic ring has been shown to be favorable for anticancer activity.[1][2] For instance, derivatives of dehydrozingerone containing a phenoxy-acetamide moiety have shown potent anti-proliferative and anti-metastatic activities, with IC50 values in the low micromolar range against cell lines such as MCF-7, HCT-116, and A549.[3][4]

Predicted Anticancer Potential of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide:

Based on the established SAR of related compounds, the presence of the 4-bromo substituent on the phenoxy ring is anticipated to contribute positively to its anticancer activity. The N-1-naphthyl group, being a large, lipophilic moiety, could enhance binding to hydrophobic pockets within target proteins, potentially leading to increased potency. N-(naphthalen-2-yl)acetamide derivatives have shown antiproliferative activities against various cancer cell lines.[5] Therefore, it is hypothesized that 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide will exhibit cytotoxic effects against various cancer cell lines, a prediction that warrants experimental validation.

Anti-inflammatory and Analgesic Activity

A strong link between inflammation and cancer has fueled the development of dual-action agents.[2] Many phenoxy acetamide derivatives have been reported to possess both anti-inflammatory and analgesic properties.[1][6] The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2] Halogenated derivatives have been noted for their enhanced anti-inflammatory functions.[7]

Predicted Anti-inflammatory and Analgesic Potential of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide:

The 4-bromo substituent suggests a potential for significant anti-inflammatory activity. The overall structure, combining a substituted phenol with an acetamide linkage, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity often correlates with anti-inflammatory effects, suggesting that this compound may also possess pain-relieving properties.

Antimicrobial Activity

The phenoxy acetamide scaffold has also been explored for its antimicrobial potential.[7] Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The lipophilicity and electronic properties of the substituents on the aromatic rings play a crucial role in determining the antimicrobial spectrum and potency.

Predicted Antimicrobial Potential of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide:

The presence of a bromo group and the increased lipophilicity conferred by the naphthyl and methyl groups may enhance the compound's ability to penetrate microbial cell membranes. Therefore, it is plausible that this derivative will exhibit antimicrobial activity. However, the specific spectrum of activity would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxy acetamide derivatives is intricately linked to their chemical structure. The following diagram illustrates the key points of modification and their general influence on activity.

SAR_Phenoxy_Acetamide cluster_0 Phenoxy Ring (Ring A) cluster_1 Acetamide Linker cluster_2 N-Substituent (Ring B) A Substituents (e.g., Halogens, Nitro, Alkyl) A_effect Modulates electronic properties and lipophilicity. Halogens often enhance anticancer and anti-inflammatory activity. A->A_effect Influence Linker -O-CH2-CO-NH- Linker_effect Provides structural flexibility and hydrogen bonding sites. Linker->Linker_effect Function B Aromatic or Aliphatic Group (e.g., Phenyl, Naphthyl) B_effect Influences steric bulk, lipophilicity, and target binding. Large aromatic groups can enhance potency. B->B_effect Impact

Caption: Key structural features influencing the biological activity of phenoxy acetamide derivatives.

For 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide, the key structural features are:

  • Ring A (Phenoxy Ring): Substituted with a bromine at position 4 and a methyl group at position 2. The bromine is an electron-withdrawing group that can participate in halogen bonding and increase lipophilicity. The methyl group is a weak electron-donating group that also increases lipophilicity.

  • Linker (Acetamide): The ether and amide linkages are crucial for the overall conformation and interaction with biological targets.

  • Ring B (N-Substituent): The 1-naphthyl group is a large, planar, and highly lipophilic aromatic system that can engage in significant van der Waals and pi-stacking interactions with target proteins.

Experimental Protocols

To facilitate the investigation of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide and other phenoxy acetamide derivatives, detailed experimental protocols for synthesis and biological evaluation are provided below.

Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

The synthesis of this target compound can be achieved through a two-step process, adapted from established methods for similar acetamide derivatives.

Step 1: Synthesis of 2-(4-Bromo-2-methylphenoxy)acetic acid

  • To a solution of 4-bromo-2-methylphenol in a suitable solvent (e.g., acetone), add an equimolar amount of ethyl bromoacetate and potassium carbonate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove potassium carbonate and evaporate the solvent.

  • Hydrolyze the resulting ester using a solution of sodium hydroxide in a mixture of water and ethanol.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-(4-bromo-2-methylphenoxy)acetic acid.

  • Filter, wash with water, and dry the product. Recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

  • To a solution of 2-(4-bromo-2-methylphenoxy)acetic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add an equimolar amount of 1-naphthylamine to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion.

  • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow start Starting Materials: 4-bromo-2-methylphenol Ethyl bromoacetate 1-naphthylamine step1 Step 1: Williamson Ether Synthesis & Ester Hydrolysis start->step1 intermediate Intermediate: 2-(4-bromo-2-methylphenoxy)acetic acid step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Final Product: 2-(4-Bromo-2-methylphenoxy)- N-1-naphthylacetamide step2->product

Caption: General synthetic workflow for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Inhibition)

This assay assesses the ability of the compounds to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compounds.

  • Control: Prepare a similar mixture with 2 mL of distilled water instead of the test compound as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Summary and Comparison

The following table summarizes the reported biological activities of representative phenoxy acetamide derivatives and provides a template for recording the experimental data for 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide.

CompoundBiological ActivityCell Line / OrganismIC50 / MIC (µM)Reference
General Phenoxy Acetamides
Halogenated DerivativesAnticancerMCF-7, SK-N-SHVaries[1][2]
Anti-inflammatoryIn vivo modelsVaries[1]
Nitro-substituted DerivativesAnticancer, Anti-inflammatoryMCF-7, SK-N-SHVaries[1][2]
Dehydrozingerone-based Derivatives
Compound 2AnticancerHCT-116, MCF-73.52 - 9.93[3][4]
2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide
AnticancerTo be determinedTBD
Anti-inflammatoryTo be determinedTBD
AntimicrobialTo be determinedTBD

Conclusion and Future Directions

The phenoxy acetamide scaffold remains a highly promising platform for the development of novel therapeutic agents. While the specific compound 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide has not been extensively studied, a comparative analysis of its structural features with known active derivatives suggests a strong potential for anticancer, anti-inflammatory, and antimicrobial activities.

The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of this and other novel phenoxy acetamide derivatives. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide are the essential first steps.

  • Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines, inflammatory markers, and microbial strains will provide a clear picture of its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by active compounds will be crucial for their further development.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to preclinical animal models to assess their efficacy and safety profiles.

By systematically exploring the vast chemical space offered by the phenoxy acetamide scaffold, the scientific community can continue to uncover novel drug candidates with improved efficacy and safety profiles to address unmet medical needs.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 608472. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central, 2014, 608472. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Kumar, C., Dash, A., Singh, R., Amin, T., Suresh, S., Goswami, A., & Phatake, R. S. (2025). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. Bioorganic Chemistry, 159, 108413. [Link]

  • World Health Organization. (2021). Antimicrobial resistance. [Link]

  • Hsieh, F. Y., Lo, C. W., & Chen, Y. H. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 59, 227-234. [Link]

  • U.S. Food and Drug Administration. (2020). Microbiology/Antimicrobial Susceptibility Test (AST) Systems. [Link]

  • Kumar, C., Dash, A., Singh, R., Amin, T., Suresh, S., Goswami, A., & Phatake, R. S. (2025). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. Research Square. [Link]

  • van de Vijver, E., & van den Heuvel, J. P. (2022). In Vitro Assays for Screening of Anti-Inflammatory Agents for Chronic Inflammatory Diseases. Current Research in Pharmacology and Drug Discovery, 3, 100108. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25386333. [Link]

  • Kashaw, S. K., Kashaw, V., Mishra, P., Jain, A. K., & Stables, J. P. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5678-5704. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Compound Identity: 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide Chemical Class: Halogenated Phenoxy-Naphthylacetamide Derivative Primary Hazard Classification (Inferred via SAR): As a specialized research chemical, specific toxicological data may be limited. However, Structure-Activity Relationship (SAR) analysis against analogs (e.g., 1-Naphthylacetamide, Phenoxyacetic acid derivatives) dictates the following Precautionary Risk Profile :

  • Bioactivity Alert: Structural similarity to synthetic auxins and amide-based herbicides suggests potential biological activity at low concentrations.

  • Acute Toxicity: Treat as Harmful/Toxic by Inhalation and Ingestion . The bromo-substitution typically enhances lipophilicity, increasing dermal absorption potential.

  • Irritation/Corrosion: High probability of Severe Eye Irritation and Skin Sensitization .

  • Target Organ Toxicity: Potential respiratory irritant (STOT-SE 3).

Core Directive: Handle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 or 4 equivalent until definitive toxicology is established.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.

Protection ZoneEquipment RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 / EN 166. Why: Safety glasses are insufficient. The fine crystalline nature of acetamides poses a dust ingress risk; solution splashes can cause rapid corneal uptake of the phenoxy moiety.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene. Why: Halogenated aromatics can permeate thin latex. The "double-layer" creates a breakthrough time buffer >480 mins.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood. Secondary (if hood unavailable): N95/P100 Particulate Respirator (for solids) or Half-face respirator with OV/AG cartridges (for solutions).
Body Lab Coat + Apron Material: Tyvek® or chemically resistant equivalent. Why: Cotton coats absorb liquids. A non-woven, fluid-resistant layer is critical to prevent "wicking" to skin.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a self-validating safety loop. If any step cannot be completed as described, STOP and reassess.

Phase A: Preparation & Weighing (Critical Risk Zone)
  • Control: All weighing must occur inside a Fume Hood or Vented Balance Enclosure.

  • Static Management: Use an ionizing bar or anti-static gun. Acetamide derivatives are prone to static charge, leading to powder dispersal.

  • Technique: Use the "Closed Transfer" method. Weigh into a tared vial, cap immediately, and wipe the exterior with a distinct solvent (e.g., Ethanol) before removing from the balance area.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving (likely in DMSO, DMF, or chlorinated solvents), the permeation risk increases.

  • Heating: Never heat in an open vessel. Use a reflux condenser with a scrubber or cold trap if temperatures exceed 50°C to prevent volatilization of the bromo-phenoxy fragment.

Phase C: Decontamination
  • Solvent: Use a surfactant-based cleaner followed by an alcohol wipe. Avoid bleach (NaOCl) initially, as it may react with the amide nitrogen; use standard detergent first.

  • Verification: UV light (254 nm) can often detect naphthyl residues. Use a handheld UV lamp to verify workspace cleanliness after cleaning.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Risk Assessment CheckEngineering Is Fume Hood Certified? Start->CheckEngineering DonPPE Don PPE: Double Nitrile + Goggles + Tyvek CheckEngineering->DonPPE Yes Stop STOP: Contact EHS CheckEngineering->Stop No Weighing Weighing (Closed Vessel) Use Anti-Static Gun DonPPE->Weighing Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Reaction Reaction Setup (Closed System) Solubilization->Reaction Decon Decontamination Surfactant -> Alcohol -> UV Check Reaction->Decon Disposal Disposal: Halogenated Waste Decon->Disposal

Figure 1: Operational logic flow for handling 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide. Note the critical "Stop" point if engineering controls fail.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Don a full-face respirator if dust is visible.

  • Neutralization: Cover spill with a non-combustible absorbent (Vermiculite/Sand). Do not use combustible materials (sawdust).

  • Collection: Scoop into a high-density polyethylene (HDPE) wide-mouth jar. Label as "Toxic Organic Solid."

Exposure First Aid
  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4][5][6][7][8] The lipophilic nature of the compound requires prolonged irrigation to prevent corneal adhesion.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][6][8] Do not use ethanol on skin, as it enhances absorption of the compound.

Disposal Protocol
  • Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides).

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Naphthyl Derivative."

References

  • University of Hertfordshire. PPDB: 1-Naphthylacetamide (Pesticide Properties). Retrieved March 1, 2026, from [Link]

  • PubChem. Compound Summary: 1-Naphthaleneacetamide. Retrieved March 1, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.